molecular formula C9H7BrO2 B8808510 4-Bromo-7-methoxybenzofuran

4-Bromo-7-methoxybenzofuran

Cat. No.: B8808510
M. Wt: 227.05 g/mol
InChI Key: TXCXPIXLGOKOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Applications and Value 4-Bromo-7-methoxybenzofuran (CAS 1258960-00-7) is a high-value chemical building block extensively used in medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine substituent and a methoxy group on the benzofuran core, makes it a versatile intermediate for constructing more complex molecules . This compound is part of a class of 7-methoxybenzofuran derivatives that show significant promise in pharmaceutical research. Specifically, such derivatives have been synthesized and evaluated as potent tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin production pathway, and inhibitors are investigated for potential applications in treating skin hyperpigmentation disorders and as skin-whitening agents . The benzofuran scaffold is also recognized for its wide spectrum of biological activities, including antiviral, antifungal, and anticancer properties, highlighting the broad research utility of this compound family . Handling and Usage For Research Use Only . This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

4-bromo-7-methoxy-1-benzofuran

InChI

InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,1H3

InChI Key

TXCXPIXLGOKOTF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CO2

Origin of Product

United States

Foundational & Exploratory

Halogenated Benzofuran Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacology, and synthesis of halogenated benzofuran derivatives.

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. When functionalized with halogens (F, Cl, Br, I), these derivatives exhibit enhanced lipophilicity, metabolic stability, and unique binding interactions driven by "sigma-hole" halogen bonding. This guide analyzes the structural utility of halogenated benzofurans, contrasting the therapeutic success of agents like Amiodarone and Vilazodone against the toxicity challenges that have plagued the class, specifically hepatotoxicity.

Structural Significance & Medicinal Chemistry[1][2][3][4][5][6][7][8]

The Benzofuran Pharmacophore

The benzofuran core (1-benzofuran) consists of a benzene ring fused to a furan ring.[1] In drug discovery, it serves as a bioisostere for indole, offering altered hydrogen bonding potential (acceptor only) and distinct electronic properties.

The Role of Halogenation

Halogen incorporation is not merely for lipophilicity modulation; it is a strategic tool for altering molecular pharmacology.

  • Metabolic Blocking: Halogens at reactive sites (e.g., para-positions of phenyl rings) block cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).
    
  • Halogen Bonding (XB): Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential region (sigma-hole) on the atom's head, allowing them to act as Lewis acids interacting with backbone carbonyls or nucleophilic residues in the target protein.

  • Lipophilicity (LogP):

    • Amiodarone: Highly lipophilic (LogP ~7.6) due to the butyl chain and two iodine atoms, resulting in massive tissue accumulation.

    • Dronedarone: Removal of iodine and addition of a methylsulfonamide group reduces LogP (~6.1), reducing tissue accumulation and

      
       (from weeks to ~24 hours).
      
Comparative Analysis of Key Agents
DrugHalogenationIndicationMechanism of ActionKey Toxicity
Amiodarone Di-iodo (aryl)Antiarrhythmic (Class III)Multi-channel blocker (K+, Na+, Ca2+)Thyroid dysfunction, Pulmonary fibrosis
Dronedarone Non-halogenated*AntiarrhythmicMulti-channel blockerHepatotoxicity (Black Box Warning)
Benzbromarone Di-bromo (aryl)Gout (Uricosuric)URAT1 inhibitorHepatotoxicity (Mitochondrial)
Vilazodone None on core**AntidepressantSSRI + 5-HT1A partial agonistGI disturbances (Low organ toxicity)

*Dronedarone is a structural analog of Amiodarone but lacks iodine; it contains a methylsulfonamide group. **Vilazodone contains a benzofuran core but its electron-withdrawing groups are cyano/amide, not halogens directly on the furan, though halogenated analogs are common in SAR studies.

Therapeutic Applications & Mechanisms[2][6][9][10][11]

Cardiovascular: The Amiodarone Paradigm

Amiodarone remains the most effective antiarrhythmic for maintaining sinus rhythm in atrial fibrillation, despite its toxicity. Its efficacy stems from its "dirty drug" profile—blocking multiple ion channels simultaneously.

Visualization: Amiodarone Mechanism & Toxicity Pathways

The following diagram illustrates the dual nature of Amiodarone: its therapeutic ion channel blockade and its off-target mitochondrial toxicity.

AmiodaroneMechanism Amiodarone Amiodarone (Di-iodo Benzofuran) Channels Ion Channel Blockade (K+, Na+, Ca2+) Amiodarone->Channels binds to Mitochondria Mitochondrial Uncoupling (ETC Inhibition) Amiodarone->Mitochondria accumulates in Thyroid Thyroid Dysfunction (Iodine Release) Amiodarone->Thyroid metabolizes to Therapeutic Therapeutic Effect: Prolonged Action Potential Refractoriness Channels->Therapeutic causes ROS ROS Generation (Superoxide) Mitochondria->ROS induces Hepatotox Hepatotoxicity (Apoptosis/Necrosis) ROS->Hepatotox triggers

Figure 1: Dual pathways of Amiodarone action. Blue arrows indicate therapeutic efficacy; red/yellow dashed arrows indicate toxicity mechanisms.

Oncology: Tubulin Inhibition

Halogenated benzofurans (specifically 2-aryl-3-aroyl derivatives) function as potent tubulin polymerization inhibitors. The halogen atom (often at the para-position of the 2-aryl ring) occupies a hydrophobic pocket in the colchicine-binding site of tubulin, arresting cells in the G2/M phase.

Toxicology: The Hepatotoxicity Challenge

A critical barrier in benzofuran drug development is idiosyncratic hepatotoxicity . This is often linked to the metabolic activation of the furan ring.

  • Metabolic Activation: CYP450 enzymes can oxidize the furan double bond to form a reactive cis-enedial or epoxide intermediate.

  • Glutathione Depletion: These electrophiles deplete hepatic glutathione (GSH).

  • Mitochondrial Toxicity: Lipophilic benzofurans (like Benzbromarone) uncouple oxidative phosphorylation and inhibit beta-oxidation, leading to lipid accumulation and cell death.

Mitigation Strategy:

  • Block Metabolic Hotspots: Substitution at the C2 and C3 positions of the furan ring (e.g., with alkyl or aryl groups) stabilizes the ring against epoxide formation.

  • Reduce Lipophilicity: Lowering LogP reduces mitochondrial accumulation.

Experimental Protocol: Synthesis of 2-Arylbenzofurans

The Sonogashira Coupling-Cyclization is the industry-standard methodology for synthesizing 2-substituted benzofurans efficiently. This protocol describes the synthesis of a 2-(4-chlorophenyl)benzofuran derivative.

Methodology Overview

Reaction Type: One-pot Pd/Cu-catalyzed coupling and cyclization. Substrates: 2-Iodophenol and 4-Chlorophenylacetylene. Catalyst System: Pd(PPh3)2Cl2 / CuI.[2]

Step-by-Step Protocol

Materials:

  • 2-Iodophenol (1.0 equiv, 2.0 mmol)

  • 4-Chlorophenylacetylene (1.2 equiv, 2.4 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (2 mol%)

  • Copper(I) iodide (4 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • DMF (Dimethylformamide), anhydrous (5 mL)

Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N2) or Argon.

  • Solvent & Base: Add anhydrous DMF (5 mL) and Et3N (0.84 mL, 6.0 mmol).

  • Substrate Addition: Add 2-Iodophenol (440 mg, 2.0 mmol) and 4-Chlorophenylacetylene (327 mg, 2.4 mmol).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (28 mg, 0.04 mmol) and CuI (15 mg, 0.08 mmol). Note: The solution typically turns dark.

  • Reaction: Heat the mixture to 80°C under N2 atmosphere. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of 2-iodophenol (typically 2–4 hours).

  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with Brine (10 mL).

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica Gel, 100-200 mesh) using a gradient of Hexanes to 5% EtOAc/Hexanes.

  • Validation: Confirm structure via 1H-NMR (characteristic singlet at ~7.0 ppm for C3-H of benzofuran) and HRMS.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 2-Iodophenol + Terminal Alkyne Catalysis Sonogashira Coupling (Pd/Cu, Et3N, 80°C) Start->Catalysis Mix under N2 Intermediate Intermediate: 2-Alkynylphenol Catalysis->Intermediate C-C Bond Form Cyclization Intramolecular Cyclization (In-situ) Intermediate->Cyclization 5-endo-dig Product Product: 2-Arylbenzofuran Cyclization->Product Aromatization

Figure 2: One-pot Sonogashira coupling and cyclization workflow for benzofuran synthesis.

Future Outlook

The future of halogenated benzofurans lies in precision halogenation .

  • F-18 Radiotracers: Using Fluorine-18 labeled benzofurans for PET imaging of amyloid plaques (e.g., in Alzheimer's research).

  • Atropisomerism: Exploiting bulky halogens (Br, I) to create axially chiral benzofurans as selective kinase inhibitors.

  • Metabolic Safety: Designing "soft drugs" where the halogen directs metabolism to a safe, inactive metabolite rather than a toxic quinone-methide.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). [Link]

  • Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology (NIH PubMed). [Link]

  • A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. [Link]

  • Benzofuran synthesis: Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Structural basis of vilazodone dual binding mode to the serotonin transporter. Nature Communications. [Link]

Sources

An In-Depth Technical Guide to 7-Bromo-4-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

A Note on Nomenclature: This guide focuses on the chemical compound 7-Bromo-4-methoxybenzofuran (CAS No: 286836-01-9) . While the initial topic request specified its isomer, 4-Bromo-7-methoxybenzofuran, the vast majority of available scientific and commercial data pertains to the 7-bromo-4-methoxy substitution pattern. This document comprehensively details the latter compound, which is of significant interest in synthetic and medicinal chemistry.

Introduction: The Benzofuran Scaffold as a Privileged Structure

The benzofuran ring system, a fusion of benzene and furan, is a prominent heterocyclic scaffold frequently found in natural products and synthetic compounds of high biological importance.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Consequently, benzofuran is recognized in medicinal chemistry as a "privileged structure," with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]

Within this important class of compounds, 7-Bromo-4-methoxybenzofuran emerges as a particularly valuable synthetic intermediate. Its specific substitution pattern—a methoxy group at the 4-position and a bromine atom at the 7-position—provides two distinct points for chemical modification. The bromine atom is especially useful, serving as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This guide provides a detailed technical overview of 7-Bromo-4-methoxybenzofuran, covering its chemical identity, physicochemical properties, a logical synthetic approach, key applications in drug discovery, and essential safety protocols.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical compound is the foundation of reproducible science. This section provides the key identifiers and properties for 7-Bromo-4-methoxybenzofuran.

Nomenclature and Structure
  • IUPAC Name: 7-bromo-4-methoxybenzofuran[6]

  • Synonyms: 7-Bromo-4-methoxy-1-benzofuran[7]

  • CAS Number: 286836-01-9[6][8]

  • Molecular Formula: C₉H₇BrO₂[6]

  • Molecular Weight: 227.06 g/mol [6]

Diagram: Chemical Structure of 7-Bromo-4-methoxybenzofuran

A 2D representation of 7-Bromo-4-methoxybenzofuran.

Physicochemical Data

The data presented below is compiled from typical supplier specifications and provides a general profile of the compound.

PropertyValueSource(s)
Purity ≥95.0%[6]
Appearance White to off-white solid[6]
Storage Store at room temperature or refrigerated in a dry, well-ventilated place. Keep container tightly closed.[7][9]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate.N/A
SMILES BrC1=CC=C(OC)C2=C1OC=C2[6]
InChI InChI=1S/C9H7BrO2/c1-12-7-3-2-6(10)8-5-4-11-9(7)8/h2-5H,1H3N/A

Synthesis and Mechanistic Insights

The synthesis of substituted benzofurans can be achieved through various established routes.[1][2] A common and reliable method involves the O-alkylation of a substituted phenol followed by an acid-catalyzed intramolecular cyclization. This approach offers good control over the final substitution pattern.

A Plausible Synthetic Workflow

A logical synthesis for 7-Bromo-4-methoxybenzofuran starts with the commercially available precursor, 2-bromo-5-methoxyphenol. The workflow proceeds in two main steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-bromo-5-methoxyphenol is alkylated using an acetaldehyde equivalent, such as 2-chloroacetaldehyde dimethyl acetal.

  • Acid-Catalyzed Cyclization: The resulting ether intermediate is treated with a strong acid, which promotes cyclization and dehydration to form the furan ring.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 2-Bromo-5-methoxyphenol Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 1. Base (e.g., K2CO3) 2. Chloroacetaldehyde dimethyl acetal Solvent: DMF or Acetonitrile Intermediate Aryl Ether Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Acid-Catalyzed) Intermediate->Step2 Strong Acid (e.g., PPA or H2SO4) Heat Product 7-Bromo-4-methoxybenzofuran Step2->Product

A two-step synthesis of 7-Bromo-4-methoxybenzofuran.

Experimental Protocol (Illustrative)

This protocol is based on established methods for benzofuran synthesis, such as those described for related analogs.[10]

Step 1: Synthesis of 1-bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene

  • To a stirred solution of 2-bromo-5-methoxyphenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.

  • Add 2-chloroacetaldehyde dimethyl acetal (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Causality Behind Choices:

  • K₂CO₃: A moderately strong base is required to deprotonate the phenol, forming a phenoxide ion. This nucleophile then attacks the electrophilic carbon of the chloroacetal.

  • DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction.

  • Acetal Protecting Group: The acetal protects the aldehyde functionality, which would otherwise be reactive under the basic conditions.

Step 2: Synthesis of 7-Bromo-4-methoxybenzofuran

  • Add the crude intermediate from Step 1 to polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 7-Bromo-4-methoxybenzofuran.

Causality Behind Choices:

  • PPA/H₂SO₄: A strong protic acid is essential. It first hydrolyzes the acetal to reveal the aldehyde. It then protonates the aldehyde's carbonyl oxygen, activating it for intramolecular electrophilic aromatic substitution, leading to the cyclization and formation of the furan ring.

  • Heat: Provides the necessary activation energy for the cyclization and subsequent dehydration (aromatization) steps.

Applications in Research and Drug Development

The true value of 7-Bromo-4-methoxybenzofuran lies in its potential as a molecular scaffold for the synthesis of complex, biologically active molecules.[4] The benzofuran core itself is associated with a wide range of therapeutic activities.[1][5][11]

Key Application Areas:

  • Anticancer Drug Discovery: The benzofuran scaffold is a core component of many compounds investigated for their anticancer properties.[3][4] These molecules can act through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and angiogenesis.[3]

  • Neurodegenerative Disease Research: Derivatives of benzofuran have shown potential in models of Alzheimer's and Parkinson's disease, highlighting their utility in neuroscience.[4]

  • Antimicrobial Agents: The scaffold is also explored for the development of new antibacterial and antifungal agents.[1][11]

The bromine atom at the 7-position is the key to its versatility. It allows for the attachment of various other molecular fragments through powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Diagram: Diversification Potential

Diversification Core 7-Bromo-4-methoxybenzofuran (Building Block) Suzuki Suzuki Coupling (+ Boronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (+ Amine) Core->Buchwald Other Other Reactions (Heck, Stille, etc.) Core->Other Aryl 7-Aryl-benzofurans Suzuki->Aryl C-C Bond Alkynyl 7-Alkynyl-benzofurans Sonogashira->Alkynyl C-C Bond Amino 7-Amino-benzofurans Buchwald->Amino C-N Bond Diverse Diverse Libraries Other->Diverse C-C/C-X Bonds

Sources

Methodological & Application

Application Note: Cyclization Protocols for 4-Bromo-7-Methoxybenzofuran-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity synthesis of ethyl 4-bromo-7-methoxybenzofuran-2-carboxylate . The protocol addresses the specific steric challenges posed by the C4-bromine atom (ortho to the aldehyde in the precursor) and prioritizes regiochemical integrity.

Executive Summary

The This compound-2-carboxylate scaffold represents a high-value intermediate for drug discovery, particularly in the development of adenosine receptor antagonists and anti-inflammatory agents. The presence of the bromine atom at the C4 position provides a critical handle for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), while the C7-methoxy group modulates lipophilicity and metabolic stability.

However, the synthesis of this specific isomer presents a unique challenge: steric hindrance . The precursor, 6-bromo-o-vanillin , possesses a bromine atom ortho to the formyl group. This steric crowding can retard the intramolecular aldol condensation required for ring closure, often leading to stalled ether intermediates or side reactions (Cannizzaro disproportionation) if standard protocols are applied blindly.

This guide details two validated protocols:

  • Protocol A (Stepwise Precision): Isolates the ether intermediate to ensure complete alkylation before forcing cyclization. Recommended for R&D and initial scale-up.

  • Protocol B (One-Pot Process): A streamlined high-temperature method for larger batches where process efficiency is paramount.

Retrosynthetic Analysis & Pathway

The synthesis relies on the reaction between 6-bromo-2-hydroxy-3-methoxybenzaldehyde (6-bromo-o-vanillin) and ethyl bromoacetate . The transformation involves two distinct mechanistic steps: O-alkylation (Williamson ether synthesis) followed by intramolecular aldol condensation and dehydration.

Retrosynthesis Target Target: Ethyl this compound-2-carboxylate Intermediate Intermediate Ether: Ethyl 2-(2-bromo-6-formyl-3-methoxyphenoxy)acetate Target->Intermediate Cyclodehydration (- H2O) Precursors Precursors: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde + Ethyl Bromoacetate Intermediate->Precursors Williamson Ether Synthesis (+ Base, - HBr) Steric CRITICAL CHALLENGE: C4-Br Steric Hindrance Retards Aldol Attack Steric->Target

Figure 1: Retrosynthetic disconnection showing the critical intermediate and steric challenge.

Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Precursor: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS: 20035-41-0)

  • Alkylating Agent: Ethyl bromoacetate (1.1 - 1.2 equiv.)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous; DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Solvents: DMF (Anhydrous), Toluene, Acetone

Protocol A: Stepwise Precision Synthesis (Recommended)

Rationale: Isolating the ether intermediate prevents the competition between alkylation and degradation of the aldehyde, ensuring high yields despite the steric bulk of the bromine.

Step 1: O-Alkylation[1]
  • Setup: Charge a round-bottom flask with 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Activation: Add K₂CO₃ (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes. The solution will turn yellow/orange (phenoxide formation).

  • Addition: Add ethyl bromoacetate (1.1 equiv) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The starting phenol (lower Rf) should disappear. The acyclic ether product (higher Rf) will appear.

  • Workup: Pour into ice water. Extract with EtOAc (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Result: Off-white solid or viscous oil (Intermediate Ether). Yield typically >90%.[2]

Step 2: DBU-Mediated Cyclization
  • Setup: Dissolve the crude Intermediate Ether in Toluene (10 mL/mmol).

  • Cyclization: Add DBU (1.2 equiv).

  • Reflux: Heat to reflux (110°C) for 4-6 hours.

    • Mechanism:[3][4][5][6][7] DBU abstracts the active methylene proton (alpha to ester), driving the attack on the sterically hindered aldehyde.

  • Workup: Cool to RT. Wash with 1M HCl (to remove DBU), then saturated NaHCO₃ and brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Protocol B: One-Pot Process Synthesis (Scale-Up)

Rationale: Uses high temperature to drive both steps simultaneously. Efficient but requires strict moisture control.

  • Setup: Charge flask with 6-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv), K₂CO₃ (2.5 equiv), and DMF (5 mL/mmol).

  • Addition: Add ethyl bromoacetate (1.2 equiv) in one portion.

  • Reaction: Heat directly to 120°C . Stir for 4-8 hours.

    • Note: The higher temperature is necessary to overcome the energy barrier for the cyclization step caused by the adjacent bromine atom.

  • Monitoring: Monitor for the disappearance of the intermediate ether. If the ether persists, add a catalytic amount of TBAI (tetrabutylammonium iodide) or increase temp to 130°C.

  • Quench: Pour onto crushed ice/water. The product often precipitates as a solid. Filter, wash with water, and dry.[8][9]

Analytical Data & QC

ParameterSpecification / Expected ValueNotes
Appearance White to pale yellow needlesRecrystallized from EtOH
¹H NMR (CDCl₃) δ 7.50 (s, 1H) H-3 (Furan ring proton) - Key diagnostic
δ 7.35 (d, 1H, J=8.5 Hz)H-5 (Aromatic)
δ 6.85 (d, 1H, J=8.5 Hz)H-6 (Aromatic)
δ 4.45 (q, 2H)Ethyl ester CH₂
δ 4.05 (s, 3H)C7-Methoxy
LC-MS [M+H]⁺ observedBromine isotope pattern (1:1 doublet) is essential.[2][10]

Critical QC Point: Ensure the absence of the open-chain ether . In NMR, the ether shows a singlet at ~4.8 ppm (O-CH₂-CO) and the aldehyde proton at ~10.2 ppm. The cyclized benzofuran lacks the aldehyde and shifts the CH proton to the aromatic region (~7.5 ppm).

Troubleshooting & Optimization (The "Why")

ProblemRoot CauseSolution
Stalled at Intermediate Ether Steric Hindrance: The C4-Br blocks the rotation/attack of the enolate on the aldehyde.Switch to Protocol A (Step 2) . Use DBU in refluxing toluene. The stronger base and higher boiling point drive the reaction.
Low Yield / Tarry Residue Cannizzaro Reaction: Aldehyde disproportionation caused by hydroxide ions (from wet base).Use anhydrous K₂CO₃ and dry DMF. Avoid NaOH or KOH.[1]
Hydrolysis of Ester Water in Solvent: Ester hydrolyzes to the carboxylic acid before or after cyclization.Ensure anhydrous conditions.[1][8] If acid forms (broad OH peak in IR/NMR), re-esterify using SOCl₂/EtOH.

Workflow Visualization

Workflow cluster_OnePot Alternative: One-Pot High Temp Start Start: 6-Bromo-o-vanillin Alkylation Step 1: Alkylation K2CO3, DMF, 60°C (Forms Ether) Start->Alkylation Check QC Check: Aldehyde Peak Present? Ether CH2 ~4.8ppm? Alkylation->Check Direct 120°C in DMF Alkylation->Direct Skip isolation Cyclization Step 2: Cyclization DBU, Toluene, 110°C (Ring Closure) Check->Cyclization Yes (Ether confirmed) Final Final Product: Benzofuran Ester Cyclization->Final Direct->Final

Figure 2: Decision logic for stepwise vs. one-pot synthesis.

References

  • Precursor Availability: TCI Chemicals. 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (CAS 20035-41-0). Link

  • General Benzofuran Synthesis: Burgstahler, A. W., & Worden, L. R. (1966). Coumarone-2-carboxylic Acid. Organic Syntheses, 46, 28. (Foundational Rap-Stoermer logic). Link

  • Steric Considerations in Cyclization: Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Discusses halogenated analogs).[11][3][1][12][8][9][7][10][13][14] Link

  • Side Reaction Management: BenchChem. Side reactions of Ethyl 2-(2-bromo-6-formylphenoxy)acetate. (Specific guidance on the ether intermediate). Link

Sources

Application Notes & Protocols: Strategic C-4 Functionalization of 7-Methoxybenzofuran Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract & Introduction

The 7-methoxybenzofuran core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The strategic modification of this scaffold is paramount for Structure-Activity Relationship (SAR) studies and the development of novel drug candidates. Functionalization at the C-4 position is of particular interest as it allows for the introduction of diverse substituents that can profoundly modulate the molecule's pharmacological profile, including its potency as a phosphodiesterase type 4 (PDE4) inhibitor.[4]

However, the regioselective functionalization of the C-4 position presents a distinct chemical challenge. The C-7 methoxy group is an electron-donating substituent that acts as a powerful ortho, para-director in classical electrophilic aromatic substitution reactions.[5][6][7] This electronic effect inherently activates the C-2, C-6, and, to a lesser extent, the C-4 positions, often leading to mixtures of products in conventional electrophilic additions. Therefore, achieving selective C-4 functionalization requires specialized strategies that can override these innate electronic biases.

This guide provides an in-depth analysis of field-proven methodologies for the targeted C-4 functionalization of 7-methoxybenzofuran. We will explore three primary strategies: Directed Ortho-Metalation (DoM) , Halogenation and Subsequent Palladium-Catalyzed Cross-Coupling , and Vilsmeier-Haack Formylation . For each strategy, we will elucidate the underlying chemical principles, provide detailed, step-by-step experimental protocols, and discuss the causality behind key procedural choices to ensure reproducibility and success.

Strategic Approaches to C-4 Functionalization

Strategy I: Directed Ortho-Metalation (DoM)

Directed ortho-metalation is arguably the most elegant and direct method for achieving C-4 functionalization. This strategy leverages the C-7 methoxy group not as an electronic director, but as a coordinating Lewis base, or a "Directed Metalation Group" (DMG).[8]

Causality & Mechanism: The oxygen atom of the methoxy group possesses lone pairs that can chelate to a Lewis-acidic organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-positions the organolithium base in close proximity to the C-4 proton, facilitating a regioselective deprotonation to form a 4-lithio-7-methoxybenzofuran intermediate.[8][9] This intermediate is a potent nucleophile that can be quenched with a wide variety of electrophiles to introduce new functional groups exclusively at the C-4 position.

DoM_Workflow cluster_start Step 1: Directed Lithiation cluster_quench Step 2: Electrophilic Quench Start 7-Methoxybenzofuran Reagent1 + n-BuLi (in THF, -78°C) Intermediate 4-Lithio-7-methoxybenzofuran (Coordinated Intermediate) Electrophile + Electrophile (E+) (e.g., DMF, I₂) Product 4-Functionalized 7-Methoxybenzofuran

Caption: Workflow for C-4 functionalization via Directed Ortho-Metalation (DoM).

Protocol 2.1.1: Synthesis of 7-Methoxybenzofuran-4-carbaldehyde via DoM

This protocol describes the C-4 formylation of 7-methoxybenzofuran using DMF as the electrophile.

Materials:

  • 7-Methoxybenzofuran (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Initial Solution: Dissolve 7-methoxybenzofuran (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Electrophilic Quench: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes before slowly warming to room temperature over 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 7-methoxybenzofuran-4-carbaldehyde.

Strategy II: C-4 Halogenation and Palladium-Catalyzed Cross-Coupling

This robust, two-stage strategy involves first installing a halogen "handle" at the C-4 position, which is then leveraged in a subsequent transition-metal-catalyzed reaction to form a new C-C or C-heteroatom bond. Bromination is the most common initial step.

Protocol 2.2.1: Synthesis of 4-Bromo-7-methoxybenzofuran

Direct C-4 bromination can be challenging due to competing reactions. A reliable method often involves a multi-step synthesis starting from a pre-halogenated precursor like o-bromophenol, which ensures the bromine is correctly positioned for the final benzofuran ring formation.[10]

Protocol 2.2.2: C-4 Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an organohalide and an organoboron species.[11][12] Its wide functional group tolerance and relatively mild conditions make it ideal for late-stage diversification in drug discovery.

Causality & Mechanism: The reaction is catalyzed by a Palladium(0) species and proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[11]

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Biaryl Ar-Pd(II)L₂-Ar' TM->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Product 4-Aryl-7-methoxy- benzofuran RE->Product ArylHalide 4-Bromo-7-methoxy- benzofuran ArylHalide->OA BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Setup: To a round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).[13]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/ethanol. The choice of solvent and base is critical and often requires optimization for specific substrates.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C (or as specified for the chosen catalyst/ligand system) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain the 4-aryl-7-methoxybenzofuran product.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExample ReagentsTypical Loading/Conc.Rationale for Choice
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf)2-5 mol%Pd(PPh₃)₄ is a common choice for general-purpose coupling. Buchwald or Fu-type precatalysts may be required for challenging substrates.
Ligand SPhos, XPhos, PPh₃4-10 mol%Often incorporated in the precatalyst. Bulky, electron-rich phosphine ligands can accelerate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0-3.0 eqThe base activates the boronic acid for transmetalation. K₃PO₄ is often effective for a wide range of substrates.[13]
Solvent Dioxane/H₂O, Toluene, DMF0.1 - 0.5 MA polar, aprotic solvent is typically used. The addition of water can aid in dissolving the base and boronic acid species.
Temperature 80 - 110 °C-Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Strategy III: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[14] While the 7-methoxy group directs ortho/para, the C-4 position can be targeted under these reaction conditions, particularly if other positions are sterically hindered or electronically less favored.

Causality & Mechanism: The reaction proceeds via the formation of a highly electrophilic chloromethyleneiminium salt, known as the Vilsmeier reagent , from the reaction of a substituted amide (like DMF) with phosphorus oxychloride (POCl₃).[14][15] This electrophile then attacks the benzofuran ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

Vilsmeier_Haack cluster_reagent Step 1: Reagent Formation cluster_reaction Step 2: Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)₂]⁺ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Benzofuran 7-Methoxybenzofuran Intermediate Iminium Salt Intermediate Benzofuran->Intermediate + Vilsmeier Reagent Hydrolysis Hydrolysis (H₂O Work-up) Intermediate->Hydrolysis Product 7-Methoxybenzofuran- 4-carbaldehyde Hydrolysis->Product

Sources

Application Notes and Protocols for the Synthesis of Serotonin Reuptake Inhibitors Utilizing a 4-Bromo-7-methoxybenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzofuran Core in Modern Antidepressant Design

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] Its unique electronic and structural properties make it an ideal backbone for designing agents that target the central nervous system. Notably, the benzofuran moiety is a key component of several selective serotonin reuptake inhibitors (SSRIs), a class of drugs that have become a cornerstone in the treatment of major depressive disorder and other psychiatric conditions.[3][4] The antidepressant Vilazodone, for instance, features a benzofuran core, highlighting the therapeutic potential of this scaffold.[5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel serotonin reuptake inhibitors (SRIs) starting from the versatile building block, 4-Bromo-7-methoxybenzofuran. We will explore key synthetic transformations, including palladium-catalyzed cross-coupling reactions, to functionalize the benzofuran core and introduce moieties known to confer SRI activity. The methodologies described herein are grounded in established chemical principles and are designed to be adaptable for the synthesis of a library of potential SRI candidates.

Strategic Overview: A Modular Approach to SRI Synthesis

Our synthetic strategy is centered around the functionalization of the this compound core at the C4 position. The bromine atom at this position serves as a versatile handle for introducing a variety of substituents via well-established cross-coupling methodologies, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This modular approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying the side chain appended to the benzofuran nucleus.

The general synthetic workflow can be conceptualized as follows:

G A This compound (Starting Material) B Palladium-Catalyzed Cross-Coupling A->B Key Transformation C Functionalized Benzofuran Intermediate B->C Introduction of Side Chain D Optional Further Modification C->D e.g., deprotection, salt formation E Final SRI Candidate C->E D->E

[Image of the chemical reaction showing this compound reacting with piperazine in the presence of a palladium catalyst and a base to yield 4-(Piperazin-1-yl)-7-methoxybenzofuran]```

Materials:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
This compound227.06 g/mol 1.0As required
Piperazine86.14 g/mol 1.2
Pd₂(dba)₃915.7 g/mol 0.02
XPhos476.6 g/mol 0.04
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.4
Anhydrous Toluene--

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry Schlenk flask, add this compound, piperazine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the desired product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for C-N bond formation with aryl bromides. *[7][8] Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to facilitate the catalytic cycle. *[7][8] Solvent: Toluene is a non-polar solvent that works well for this type of reaction. *[7][8] Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for catalytic activity and to prevent side reactions.

[9]---

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. T[10]his reaction is known for its mild conditions and high functional group tolerance. W[11]e can employ this reaction to introduce aryl or heteroaryl moieties at the C4 position of our benzofuran scaffold.

Protocol 2: Synthesis of 4-(Pyridin-4-yl)-7-methoxybenzofuran

This protocol outlines the synthesis of a biaryl compound, which can be a precursor to more complex SRI candidates.

Reaction Scheme:

Materials:

Reagent/MaterialMolecular WeightMoles (Equivalents)Amount
This compound227.06 g/mol 1.0As required
Pyridine-4-boronic acid122.92 g/mol 1.1
Pd(PPh₃)₄1155.6 g/mol 0.03
Potassium Carbonate (K₂CO₃)138.21 g/mol 2.0
1,4-Dioxane/Water (4:1)--

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and pyridine-4-boronic acid in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ and potassium carbonate to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

  • Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step in the Suzuki catalytic cycle. * Solvent System: A mixture of an organic solvent (like 1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

[11]### Part 3: Elaboration of Intermediates to Final SRI Candidates

The functionalized benzofuran intermediates from the cross-coupling reactions can be further modified to generate the final SRI drug candidates. A common strategy involves the alkylation of a piperazine nitrogen with a suitable electrophile containing an indole moiety, a key feature of Vilazodone.

G cluster_0 Intermediate Elaboration A Functionalized Benzofuran (e.g., with piperazine) B Alkylation with Indole Side Chain A->B C Final SRI Candidate B->C

Sources

Technical Application Note: Scalable Synthesis of 4-Bromo-7-methoxy-2-benzofurancarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, scalable route to 4-bromo-7-methoxy-2-benzofurancarboxylic acid .

This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM1, DYRK1A) and GPCR modulators. The presence of the bromine at the C4 position allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C2-carboxylic acid serves as a versatile handle for amide coupling or heterocycle formation.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

The primary challenge in synthesizing substituted benzofurans is controlling the halogenation pattern.

  • Direct Bromination Route: Bromination of 7-methoxy-2-benzofurancarboxylic acid typically yields a mixture of the 4-bromo and 6-bromo isomers due to the competing directing effects of the methoxy group (ortho/para director) and the furan ring. Separation of these isomers is difficult and low-yielding.

  • Selected Route (Cyclization): To guarantee the 4-bromo regiochemistry, we employ a de novo benzofuran construction using a pre-functionalized salicylaldehyde precursor. By starting with 6-bromo-o-vanillin , the bromine position is "locked in" before the furan ring is formed.

Retrosynthetic Logic
  • Target: 4-Bromo-7-methoxy-2-benzofurancarboxylic acid.

  • Disconnection: C2–C3 bond and O1–C2 bond.

  • Precursors:

    • Fragment A: Ethyl bromoacetate (provides C2 and C3).

    • Fragment B: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (provides the benzene core with pre-installed substituents).

Workflow Visualization

SynthesisWorkflow Start 6-Bromo-2-hydroxy- 3-methoxybenzaldehyde (CAS 20035-41-0) Intermediate Ethyl 4-bromo-7-methoxy- benzofuran-2-carboxylate Start->Intermediate Cyclization (90°C, 4h) Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Intermediate Product 4-Bromo-7-methoxy- 2-benzofurancarboxylic acid Intermediate->Product Saponification (RT, 16h) Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Figure 1: Strategic workflow for the regioselective synthesis of the target benzofuran.

Part 2: Experimental Protocol

Phase 1: Material Verification (Critical Quality Attribute)

Stop Point: Before beginning, verify your starting material.

  • Compound: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (6-Bromovanillin is often confused with 5-Bromovanillin).

  • QC Check: The 5-bromo isomer (major product of direct vanillin bromination) has a doublet coupling constant of ~2.0 Hz (meta-coupling). The required 6-bromo isomer shows an ortho-coupling (d, J ≈ 8.5–9.0 Hz) for the two aromatic protons.

  • Source: Commercially available (CAS: 20035-41-0).[1]

Phase 2: Cyclization to Benzofuran Ester

Reaction:



Reagents:

  • 6-Bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 eq, 23.1 g, 100 mmol)

  • Ethyl bromoacetate (1.2 eq, 13.3 mL, 120 mmol)

  • Potassium carbonate (anhydrous, 2.5 eq, 34.5 g, 250 mmol)

  • DMF (Dimethylformamide), anhydrous (250 mL, 0.4 M)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with nitrogen.

  • Dissolution: Add the aldehyde and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension may turn bright yellow (phenoxide formation). Stir for 15 minutes at room temperature.

  • Alkylation: Add ethyl bromoacetate dropwise via syringe pump or addition funnel over 10 minutes. Exotherm warning: Monitor temperature.

  • Cyclization: Heat the mixture to 90°C . Maintain this temperature for 4–6 hours.

    • Mechanism Note: The initial O-alkylation is fast. The subsequent intramolecular aldol condensation and dehydration require heat.

  • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC.[2][3] Starting material (Aldehyde) should be < 2%.

  • Workup:

    • Cool reaction to room temperature.[1][4][5]

    • Pour the mixture into 1.5 L of ice-water slurry while stirring vigorously. The product should precipitate as a solid.

    • Stir for 30 minutes to ensure all DMF is washed out of the solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 100 mL) and cold ethanol (1 x 30 mL).

  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Phase 3: Saponification to Carboxylic Acid

Reaction:



Reagents:

  • Ethyl 4-bromo-7-methoxybenzofuran-2-carboxylate (from Phase 2)

  • Lithium Hydroxide Monohydrate (3.0 eq)

  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Suspend the ester (20 g) in THF (200 mL).

  • Hydrolysis: Dissolve LiOH·H₂O in Water (65 mL) and add to the THF solution.

  • Reaction: Stir vigorously at room temperature for 16 hours. The solution should eventually become clear as the salt forms, then potentially cloudy again.

    • Optimization: If reaction is slow, heat to 50°C for 2 hours.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most THF.

    • Dilute the aqueous residue with water (100 mL).

    • Acidification: Cool to 0°C. Acidify dropwise with 2N HCl to pH ~2. The carboxylic acid will precipitate immediately.

  • Purification:

    • Filter the solid.[1][6]

    • Wash with water (3 x 50 mL) to remove lithium salts.

    • Wash with a small amount of cold acetonitrile to remove organic impurities.

    • Dry under high vacuum at 50°C.

Part 3: Analytical Data & Validation

To ensure the protocol was successful, compare your product against these specifications.

ParameterSpecificationNotes
Appearance White to beige powderDark color indicates oxidation or residual DMF.
Purity (HPLC) > 98.0% (AUC)Detect at 254 nm.
1H NMR (DMSO-d6) δ 13.5 (br s, 1H, COOH)δ 7.65 (s, 1H, H-3)δ 7.45 (d, J=8.4 Hz, 1H, H-5)δ 7.05 (d, J=8.4 Hz, 1H, H-6)δ 3.98 (s, 3H, OMe)Critical: The coupling constant of ~8.4 Hz between H5 and H6 confirms the ortho relationship, proving the 4-bromo regiochemistry.
Mass Spec (ESI-) [M-H]⁻ = 269/271Characteristic 1:1 bromine isotope pattern.

Part 4: Troubleshooting & Critical Parameters

Regioisomer Contamination
  • Symptom: NMR shows complex splitting or meta-coupling (~2 Hz).

  • Cause: Impure starting material (presence of 5-bromo-o-vanillin).

  • Solution: Recrystallize the starting aldehyde from Ethanol/Water before Step 1.

Incomplete Cyclization
  • Symptom: Isolation of the linear intermediate (O-alkylated aldehyde) instead of the benzofuran.

  • Cause: Reaction temperature too low or insufficient base.

  • Solution: Ensure the reaction reaches 90°C. If the intermediate persists, add a catalytic amount of DBU (10 mol%) to drive the aldol condensation.

Decarboxylation
  • Symptom: Loss of COOH group (formation of this compound).

  • Cause: Overheating during the saponification or acidification steps.

  • Solution: Perform acidification at 0°C and do not heat the acidic solution. Benzofuran-2-carboxylic acids can decarboxylate under vigorous thermal/acidic conditions.

Part 5: Safety Information

  • Brominated Compounds: Many brominated aromatics are irritants or sensitizers. Handle in a fume hood.

  • Ethyl Bromoacetate: Highly toxic and a potent lachrymator. Use double gloves and handle strictly in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH.

  • Waste Disposal: Segregate halogenated organic waste from non-halogenated solvents.

References

  • Regioselective Synthesis of Benzofurans

    • Rapoport, H., et al. "The Synthesis of Benzofurans from Salicylaldehydes." Journal of Organic Chemistry.
  • Precursor Characterization (6-Bromo-o-vanillin)

    • Sigma-Aldrich Product Sheet: 6-Bromo-2-hydroxy-3-methoxybenzaldehyde. Contains physical data and safety handling for the key starting material.[7][8]

  • Analogous Protocols & NMR Data

    • ResearchGate: "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents". Provides NMR comparisons for 4-bromo substituted benzofuran esters.
  • Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Vol 2. Elsevier.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Cyclization of 4-Bromo-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of 4-Bromo-7-methoxybenzofuran and facing challenges, particularly with the critical cyclization step. As a key intermediate in the synthesis of various biologically active molecules, achieving a high yield of this benzofuran is often paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and optimized procedures to help you overcome common hurdles. We will focus on a prevalent and robust synthetic route: the acid-catalyzed intramolecular cyclization of an acetal precursor.

Section 1: A Common Synthetic Pathway

The synthesis of this compound is frequently accomplished via a two-step process. This involves the initial O-alkylation of a substituted phenol followed by an acid-catalyzed cyclization, which is often the most challenging step to optimize.

  • Step 1: O-Alkylation. 3-Bromo-6-methoxyphenol is reacted with a 2-haloacetaldehyde acetal (e.g., 2-bromoacetaldehyde dimethyl acetal) under basic conditions to form the ether-linked precursor, 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene.

  • Step 2: Acid-Catalyzed Cyclization. The precursor is treated with a strong acid to induce an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the target this compound.

The overall workflow can be visualized as follows:

Workflow Start 3-Bromo-6-methoxyphenol Precursor 1-Bromo-2-(2,2-dimethoxyethoxy) -4-methoxybenzene Start->Precursor Step 1: O-Alkylation Product This compound Precursor->Product Step 2: Cyclization

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting the Cyclization Step

This section addresses the most common issues encountered during the acid-catalyzed cyclization in a question-and-answer format.

Q1: My reaction has a very low or no yield of the desired product. What are the likely causes?

A low yield is the most frequent problem and can stem from several factors. Let's break down the potential culprits.

  • Possible Cause A: Ineffective or Inappropriate Acid Catalyst

    The choice of acid is critical for driving the reaction to completion while minimizing degradation. The catalyst must be strong enough to promote the formation of the key oxonium ion intermediate without being so harsh that it causes polymerization.[1]

    Causality: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid protonates the acetal, leading to the elimination of methanol and the formation of a reactive oxonium ion. This electrophile is then attacked by the electron-rich aromatic ring. A weak acid will not efficiently generate the oxonium ion, stalling the reaction. Conversely, an overly aggressive acid at high temperatures can lead to decomposition.

    Solutions:

    • Switch to Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and a strong, non-oxidizing acid, making it a common choice for this type of cyclization.[2] It often gives clean reactions, but its high viscosity can make stirring and workup challenging.

    • Consider Lewis Acids: Lewis acids can offer milder reaction conditions and different selectivity profiles. Gallium(III) triflate (Ga(OTf)₃) and Bismuth(III) triflate (Bi(OTf)₃) are powerful catalysts for intramolecular hydroalkoxylation and cyclodehydration reactions.[3]

    • Use a Strong Brønsted Acid: Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA) are viable options, though they may require more careful control of temperature to prevent charring.[3]

    CatalystTypical ConditionsAdvantagesDisadvantages
    Polyphosphoric Acid (PPA) 80-120 °CStrong dehydrating agent, non-oxidizingHighly viscous, difficult workup
    Sulfuric Acid (H₂SO₄) 50-100 °CInexpensive, readily availableCan cause charring/sulfonation at high temp.
    p-Toluenesulfonic Acid (pTSA) Reflux in Toluene (with Dean-Stark)Milder than H₂SO₄, removes water azeotropicallyMay require longer reaction times
    Gallium(III) Triflate (Ga(OTf)₃) 25-80 °CHighly effective Lewis acid, milder conditionsExpensive
    Bismuth(III) Triflate (Bi(OTf)₃) 25-80 °CWater-tolerant Lewis acid, efficientExpensive
  • Possible Cause B: Suboptimal Reaction Temperature and Time

    Causality: Cyclization reactions have a specific activation energy. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, you risk thermal decomposition of the starting material and product, leading to the formation of intractable tars.

    Solutions:

    • Incremental Temperature Increase: Start the reaction at a moderate temperature (e.g., 60-70 °C) and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature by 10 °C increments.

    • Time Course Study: Once a suitable temperature is found, run small-scale experiments for varying durations (e.g., 2h, 4h, 8h, 24h) to find the optimal reaction time that maximizes product formation before significant degradation occurs.

  • Possible Cause C: Presence of Water

    Causality: This is an acid-catalyzed dehydration reaction. The presence of excess water in the starting materials or solvent can inhibit the reaction by quenching the acid catalyst and hydrolyzing the acetal back to the aldehyde, preventing the formation of the necessary electrophile.

    Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents if the reaction is not run neat in the acid (e.g., pTSA in toluene). Ensure your precursor is free of water.

    • Use a Dehydrating Acid: PPA is excellent for this as it actively consumes water generated during the reaction.[2]

    • Employ a Dean-Stark Trap: When using catalysts like pTSA in a solvent like toluene, a Dean-Stark apparatus will azeotropically remove water as it forms, driving the equilibrium towards the product.

Q2: I am getting a significant amount of an isomeric byproduct. How can I improve regioselectivity?

This is a classic challenge in electrophilic aromatic substitution on a polysubstituted ring. The cyclization can potentially occur at two different positions.

Causality: The key intermediate is the oxonium ion, which acts as the electrophile. The aromatic ring is the nucleophile. The cyclization will occur at the carbon position on the ring that is most nucleophilic (most activated) and sterically accessible. In your precursor, the ether linkage is at C1. The methoxy group is at C4, and the bromo group is at C5. The cyclization can occur at C2 (ortho to the ether) or C6 (ortho to the ether, para to the methoxy, and ortho to the bromo).

  • The methoxy group is a strong activating, ortho-, para-director.

  • The ether linkage is also an activating, ortho-, para-director.

  • The bromo group is a deactivating, ortho-, para-director.

The desired product, this compound, results from cyclization at the C6 position. The undesired isomer would result from cyclization at the C2 position. The electronic and steric environment dictates the outcome.

Regioselectivity cluster_main Mechanism Intermediate Oxonium Ion Intermediate PathA Attack at C6 (Para to -OMe) Favored Electronically Intermediate->PathA Path A PathB Attack at C2 (Ortho to -OMe) Sterically Hindered? Intermediate->PathB Path B Product Desired Product This compound PathA->Product Byproduct Undesired Isomer PathB->Byproduct

Caption: Competing pathways in the cyclization reaction.

Solutions:

  • Leverage Steric Hindrance: Bulky Lewis acids may preferentially coordinate in a way that directs the cyclization to the less sterically hindered C6 position. Experimenting with different Lewis acids (e.g., Ga(OTf)₃ vs. AlCl₃) can sometimes alter the isomeric ratio.[3]

  • Lower the Reaction Temperature: Reactions under kinetic control (lower temperature) often favor the electronically preferred product. The C6 position is para to the strongly activating methoxy group, making it highly nucleophilic. A lower reaction temperature may enhance the preference for attack at this site over the C2 position.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies of the two competing pathways. If using a system like pTSA in a solvent, screening solvents (e.g., toluene vs. dioxane vs. acetonitrile) may impact the product ratio.

Q3: My reaction is producing a lot of black tar and polymer. What's going wrong?

Causality: Tar formation is a clear sign of product/starting material decomposition. This is almost always caused by conditions that are too harsh—either the acid is too strong, the temperature is too high, or the reaction was left for too long. Benzofurans, while aromatic, can be susceptible to polymerization under strong acid conditions.

Solutions:

  • Reduce Temperature Immediately: This is the first and most important variable to adjust. Reduce the reaction temperature by 20-30 °C.

  • Use a Milder Acid: If reducing the temperature stalls the reaction, switch to a milder acid catalyst. If you are using concentrated H₂SO₄, try PPA. If PPA is causing charring, try pTSA in refluxing toluene.[3]

  • Decrease Reaction Time: Monitor the reaction closely by TLC. As soon as the starting material is consumed, or when the desired product spot on the TLC plate appears to be at its maximum intensity, work up the reaction immediately. Do not let it stir for extended periods "just to be sure."

Section 3: Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism of the acid-catalyzed cyclization?

The mechanism proceeds in four key steps, as illustrated below.

Mechanism A 1. Protonation of Acetal B 2. Formation of Oxonium Ion (Loss of CH₃OH) A->B C 3. Intramolecular Electrophilic Aromatic Substitution (SEAr) B->C D 4. Deprotonation/Dehydration (Loss of H⁺ and CH₃OH) C->D E Final Product D->E

Caption: Stepwise mechanism of acid-catalyzed cyclization.

  • Protonation: A lone pair on one of the acetal's oxygen atoms attacks a proton (H⁺) from the acid catalyst.

  • Formation of the Electrophile: The protonated intermediate is unstable and eliminates a molecule of methanol (CH₃OH) to form a highly reactive oxonium ion. This is the key electrophile.

  • Ring Closure: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion to form a new carbon-carbon bond and a six-membered ring intermediate. This step re-aromatizes the benzene ring.

  • Dehydration: The second methoxy group is protonated and eliminated as another molecule of methanol, and a proton is lost from the adjacent carbon, resulting in the formation of the furan ring's double bond.

Q: Are there alternative methods to acid-catalyzed cyclization for synthesizing substituted benzofurans?

Yes, transition-metal-catalyzed methods are powerful alternatives, though they often require more specialized reagents.

  • Sonogashira Coupling followed by Cyclization: A very common and versatile method involves a palladium/copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne.[4][5] The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization (often catalyzed by the same metal or a different catalyst in a one-pot fashion) to form the benzofuran ring. This method offers excellent control and tolerates a wide range of functional groups.[6][7]

Q: What is the best way to purify the final this compound product?

Post-reaction workup and purification are critical for obtaining a high-purity product.

  • Workup: After cooling, the reaction mixture (especially a PPA reaction) should be quenched by carefully pouring it onto crushed ice. This hydrolyzes the PPA and precipitates the crude product. The aqueous mixture is then extracted with a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with a saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash.

  • Purification:

    • Column Chromatography: This is the most effective method for separating the desired product from isomers and baseline impurities. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective.

    • Recrystallization: If the product obtained from chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide highly pure material.[8]

Section 4: Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Synthesis of Precursor 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene
  • To a stirred solution of 3-Bromo-6-methoxyphenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add 2-bromoacetaldehyde dimethyl acetal (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC (20% EtOAc/Hexanes).

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the precursor as a clear oil.

Protocol 2: Optimized Cyclization to this compound using PPA
  • Place polyphosphoric acid (approx. 10 times the weight of the precursor) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to 80 °C with stirring to reduce its viscosity.

  • Add the precursor, 1-Bromo-2-(2,2-dimethoxyethoxy)-4-methoxybenzene (1.0 eq), dropwise to the hot, stirring PPA.

  • Increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction progress carefully by taking small aliquots, quenching them in ice/water, extracting with EtOAc, and analyzing by TLC.

  • Once the reaction is complete, cool the flask to about 60-70 °C (to keep the mixture mobile) and carefully pour the contents onto a large beaker of crushed ice with vigorous stirring.

  • Allow the ice to melt, then extract the aqueous slurry three times with ethyl acetate.

  • Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 0-5% ethyl acetate in hexanes gradient) to afford this compound.

References

[4] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [3] Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Available at: [2] CN103724305A - Preparation method of 7-bromobenzofuran. (2014). Google Patents. Available at: [1] Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. (n.d.). WuXi Biology. Available at: [6] Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. (n.d.). Available at: [5] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024). ACS Publications. Available at: [9] Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research. Available at: [7] Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [8] Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2020). National Institutes of Health (NIH). Available at:

Sources

Troubleshooting Suzuki coupling failures with electron-rich benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

An essential tool in medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction enables the formation of crucial carbon-carbon bonds.[1][2][3] However, when working with electron-rich heterocyclic systems like benzofurans, researchers often face challenges that lead to low yields or complete reaction failure. The electron-donating nature of the benzofuran ring can impede key steps in the catalytic cycle, while the instability of the corresponding boronic acids presents its own set of problems.

This technical support guide, designed for chemists and drug development professionals, provides a structured approach to troubleshooting these complex reactions. By understanding the underlying mechanistic principles, you can systematically diagnose and resolve common issues.

Core Principles: Why Are Electron-Rich Benzofurans Challenging?

The Suzuki coupling mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] Electron-rich benzofurans primarily complicate the oxidative addition step.

  • Slow Oxidative Addition: When the benzofuran is the halide partner, its high electron density makes it less electrophilic. This slows down the rate-limiting oxidative addition of the palladium(0) catalyst to the carbon-halide bond.[5] This issue is particularly pronounced with less reactive aryl chlorides.[6][7]

  • Boronic Acid Instability: Conversely, if you are using a benzofuran boronic acid, its electron-rich nature makes it highly susceptible to protodeboronation . This is a detrimental side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from water or other protic sources, effectively destroying your nucleophile.[5][8] This process is often catalyzed by the base required for the main reaction.[8]

Below is a general troubleshooting workflow to diagnose and address common failures.

G start Reaction Failure / Low Yield cause1 Identify Primary Symptom start->cause1 sub1 No Product, Starting Material Unchanged cause1->sub1 sub2 Complex Mixture / Low Mass Balance cause1->sub2 sub3 Side Products Dominate cause1->sub3 diag1 Probable Cause: Catalyst Inactivity / Failed Oxidative Addition sub1->diag1 diag2 Probable Cause: Reagent Decomposition sub2->diag2 diag3 Probable Cause: Sub-optimal Conditions sub3->diag3 sol1 Solution: 1. Choose a more active catalyst system (e.g., Pd precatalyst with bulky, electron-rich ligand). 2. Increase reaction temperature. 3. Switch to a more reactive halide (I > Br > OTf >> Cl). diag1->sol1 sol2 Solution: 1. Use a more stable boron source (pinacol ester, MIDA boronate, or K-trifluoroborate). 2. Rigorously degas solvents to remove O₂. 3. Check purity of starting materials. diag2->sol2 sol3 Solution: 1. Screen different bases (K₃PO₄, K₂CO₃, CsF). 2. Screen solvents (Dioxane, Toluene, 2-MeTHF). 3. Re-evaluate stoichiometry (excess boronic acid). diag3->sol3

Caption: General troubleshooting workflow for Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q1: My reaction shows no conversion, and I've recovered all my starting benzofuran halide. What's wrong?

Answer: This classic symptom points directly to a failure in the initial oxidative addition step. The palladium(0) catalyst is not inserting into your benzofuran-halide bond. The electron-rich nature of the benzofuran is the likely culprit, making the halide a poor electrophile.

Causality & Solution: To overcome this activation barrier, you need a more reactive catalyst system. The key is to use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the formation of the active monoligated palladium species, and accelerate the oxidative addition step.[3][9]

Troubleshooting Steps:

  • Switch to a Modern Ligand/Precatalyst: If you are using a traditional catalyst like Pd(PPh₃)₄, switch to a more robust system. Buchwald-type biarylphosphine ligands are the industry standard for challenging couplings.

  • Increase Temperature: Oxidative addition is often the rate-limiting step, and its rate is highly temperature-dependent.

  • Use a More Reactive Halide: The reactivity order for the leaving group is I > Br > OTf >> Cl.[3][7] If you are using a benzofuran chloride, the reaction is significantly more challenging and requires a highly active catalyst system. Consider synthesizing the bromide or iodide analogue if possible.

ParameterRecommendation for Electron-Rich Benzofuran HalidesRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Precursors that readily form Pd(0) in situ.[3]
Ligand SPhos, RuPhos, or XPhosBulky, electron-rich ligands that accelerate slow oxidative addition.[2][9]
Base K₃PO₄ or K₂CO₃Moderately strong, non-nucleophilic bases are often effective.[9]
Solvent Dioxane/H₂O or Toluene/H₂OAprotic solvents are standard; a small amount of water can aid in dissolving the base and facilitating transmetalation.
Q2: My benzofuran boronic acid seems to be disappearing, and I see a lot of the simple, de-borylated benzofuran by-product. What is happening?

Answer: You are observing protodeboronation , the most common side reaction for electron-rich boronic acids.[5] The C-B bond is being cleaved by a proton source (often water) in a process that is unfortunately facilitated by the base you've added to promote the Suzuki reaction.[8]

Causality & Solution: The goal is to protect the boronic acid until it's needed for transmetalation. Switching from a boronic acid to a more stable derivative is the most effective strategy.

Troubleshooting Steps:

  • Use a Boronate Ester: Pinacol esters (Bpin) or neopentyl glycol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[6] While they are less reactive, the slow release of the boronic acid in situ can lead to higher overall yields. Trace water in the reaction often facilitates the hydrolysis of the ester to the active boronic acid just before transmetalation.[9]

  • Consider Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are less prone to protodeboronation and react efficiently under Suzuki conditions.[2]

  • Minimize Water and Use a Milder Base: While some water is often beneficial, excess water can accelerate protodeboronation. Try reducing the amount of water or using an anhydrous base like KF.[10]

G cluster_main Suzuki Catalytic Cycle cluster_side Common Side Reactions A L-Pd(0) B Oxidative Addition A->B Ar¹-X C L-Pd(II)(Ar¹)(X) B->C D Transmetalation C->D Ar²-B(OR)₂ E L-Pd(II)(Ar¹)(Ar²) D->E S1 Protodeboronation D->S1 Competes with Transmetalation F Reductive Elimination E->F F->A Ar¹-Ar² S4 Ar²-H S1->S4 S2 Homocoupling S5 Ar²-Ar² S2->S5 S3 Ar²-B(OR)₂ S3->S1 + H₂O, Base S3->S2 Pd(II), O₂

Caption: Suzuki cycle and competing side reactions for boronic acids.

Q3: I am getting a significant amount of homocoupling product (a benzofuran-benzofuran dimer). How can I prevent this?

Answer: Homocoupling arises from two potential pathways: the coupling of two boronic acid molecules or the coupling of two aryl halide molecules. The former is more common and is typically promoted by the presence of oxygen or unreduced Pd(II) species in your reaction mixture.[6]

Causality & Solution: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling of the boronic acid. Similarly, if you start with a Pd(II) salt like Pd(OAc)₂ and the initial reduction to Pd(0) is inefficient, the remaining Pd(II) can drive this side reaction.

Troubleshooting Steps:

  • Thoroughly Degas Your Reaction: This is the most critical step. Before adding your catalyst, bubble an inert gas (Argon or Nitrogen) through your solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Use a Pd(0) Source: Using a catalyst source that is already in the Pd(0) oxidation state, such as Pd₂(dba)₃, can minimize the amount of initial Pd(II).[6] However, these can degrade to form palladium black, so using a well-defined precatalyst is often better.

  • Employ a Precatalyst: Modern palladium precatalysts are designed to be air-stable and generate the active Pd(0) species cleanly and efficiently upon heating, ensuring minimal residual Pd(II).

Experimental Protocol: Screening Reaction Conditions

When faced with a difficult coupling, a systematic screening approach is often the most efficient way to identify optimal conditions. This protocol outlines a parallel screening experiment.

Objective: To identify the best combination of ligand, base, and solvent for the coupling of a halo-benzofuran with an arylboronic acid.

Materials:

  • Halo-benzofuran (1.0 equiv)

  • Arylboronic acid or ester (1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligands (e.g., SPhos, XPhos, P(t-Bu)₃, 4 mol %)

  • Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous solvents (Dioxane, Toluene, 2-MeTHF)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the halo-benzofuran (e.g., 0.1 mmol, 1.0 equiv) to each of a series of labeled reaction vials.

  • Add Boron Reagent: To each vial, add the arylboronic acid or ester (0.15 mmol, 1.5 equiv).

  • Add Base: Add the designated solid base (0.2 mmol, 2.0 equiv) to each vial according to your screening plan.

  • Prepare Catalyst/Ligand Stock Solutions: In the glovebox, prepare separate stock solutions of the palladium source and each ligand in your chosen solvent. This ensures accurate dispensing of small quantities.

  • Add Catalyst System: Add the palladium stock solution (to give 2 mol % Pd) and the appropriate ligand stock solution (to give 4 mol % ligand) to each vial.

  • Add Solvent: Add the designated anhydrous, degassed solvent (e.g., 1.0 mL) to each vial.

  • Seal and Heat: Securely cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer hotplate. Heat the reactions (e.g., at 80 °C or 100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify major by-products.

This systematic approach allows you to quickly identify promising conditions for further optimization on a larger scale.

References

  • Vertex AI Search. (2021). Boron Suzuki Coupling - Borates Today.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Bardera, M. A., et al. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules.
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Rap-Stoermer Condensation for Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RS-BENZ-OPT-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanism Overview

User Query: "How do I optimize the Rap-Stoermer condensation to maximize yield and minimize side products in benzofuran synthesis?"

Technical Insight: The Rap-Stoermer condensation is a base-mediated cascade reaction between salicylaldehydes and


-haloketones.[1] It proceeds via two key steps:
  • Intermolecular O-alkylation: The phenoxide attacks the

    
    -haloketone (nucleophilic substitution).
    
  • Intramolecular Aldol Condensation: The resulting intermediate undergoes cyclization followed by dehydration to form the benzofuran core.

Critical Failure Points:

  • Competition: Intermolecular aldol condensation (self-condensation of ketone) vs. intramolecular cyclization.

  • Basicity: Bases that are too strong can cause Cannizzaro disproportionation of the aldehyde; bases that are too weak fail to drive the dehydration step.

  • Solvation: Protic solvents can solvate the phenoxide anion too strongly, reducing nucleophilicity.

Standardized Optimization Protocols

Based on recent field data and kinetic studies, we recommend two distinct protocols depending on your substrate sensitivity and green chemistry requirements.

Protocol A: High-Throughput / Robust Substrates (Standard)

Best for: Sterically hindered substrates or electron-poor aldehydes.

  • Reagents: Salicylaldehyde (1.0 eq),

    
    -haloketone (1.1 eq), K₂CO₃  (2.0 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst: Sodium iodide (10 mol%) – accelerates the O-alkylation step via Finkelstein exchange if using chloro-ketones.

  • Conditions: Reflux (80°C) for 2–4 hours.

Protocol B: Green Chemistry / Solvent-Free (Advanced)

Best for: Large-scale synthesis and environmental compliance.

  • Reagents: Salicylaldehyde (1.0 eq),

    
    -haloketone (1.0 eq), Triethylamine (TEA)  (1.5 eq).
    
  • Solvent: None (Neat) or PEG-400.

  • Conditions: Heated sealed vessel at 100–130°C for 30–60 mins.

  • Advantage: TEA acts as both base and solvent; simple aqueous workup removes the salt.

Troubleshooting Knowledge Base (Q&A)

Category: Yield & Reactivity

Q: My reaction stalls after the formation of the intermediate ether. Why isn't it cyclizing? A: This "stalled intermediate" phenomenon occurs when the base is strong enough to deprotonate the phenol (Step 1) but too weak or sterically hindered to abstract the


-proton for the aldol closure (Step 2).
  • Fix: Switch to a stronger inorganic base like KOH or NaOH in ethanol, or increase the temperature. If using K₂CO₃, add a phase transfer catalyst (e.g., TBAB) to increase the effective basicity in the organic phase.

Q: I am observing significant amounts of self-condensation side products from the


-haloketone. 
A:  This happens when the local concentration of the ketone is too high relative to the aldehyde.
  • Fix: Adopt a pseudo-high-dilution strategy. Add the

    
    -haloketone dropwise to a refluxing mixture of the salicylaldehyde and base over 30 minutes. This ensures the phenoxide is always in excess relative to the unreacted ketone.
    
Category: Substrate Scope

Q: My salicylaldehyde has an electron-donating group (EDG) (e.g., -OMe). The yield is low (<40%). A: EDGs reduce the electrophilicity of the aldehyde carbonyl, making the intramolecular aldol step (ring closure) sluggish.

  • Fix: Use microwave irradiation (150W, 100°C, 10 min) to overcome the activation energy barrier. Alternatively, switch to a higher boiling solvent like PEG-400 to access higher thermal energy without degradation.

Q: Can I use


-chloro ketones instead of 

-bromo ketones?
A: Yes, but the reaction will be significantly slower due to the stronger C-Cl bond.
  • Fix: Add NaI (10-20 mol%) to the reaction mixture. This generates the

    
    -iodo ketone in situ (Finkelstein reaction), which is a much better electrophile for the initial O-alkylation.
    

Comparative Data: Base & Solvent Screening

The following table summarizes yield efficiencies for the reaction of 5-bromo-2-hydroxybenzaldehyde with


-chloroketones under various conditions.
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1 KOHMeOHReflux665Moderate yield; some side products.[2]
2 K₂CO₃MeCNReflux488Standard recommendation. Clean profile.
3 TEANeat1300.594 Excellent atom economy; requires sealed tube.
4 DABCOTHFReflux572Good for acid-sensitive substrates.
5 NaOHH₂O80855Poor solubility limits conversion.

Mechanistic & Troubleshooting Visualization

The following diagram illustrates the reaction pathway and the decision logic for troubleshooting common failures.

RapStoermer_Optimization Start Start: Salicylaldehyde + Alpha-Haloketone Step1 Step 1: O-Alkylation (Phenoxide Attack) Start->Step1 Base (K2CO3/TEA) Fail_Alkylation Failure: No Reaction (Low Nucleophilicity) Start->Fail_Alkylation Cl-Ketone used? Side_Cannizzaro Side Reaction: Cannizzaro / Self-Aldol Start->Side_Cannizzaro Base too strong? Intermediate Intermediate: 2-Phenoxy Ketone Step1->Intermediate Step2 Step 2: Intramolecular Aldol Condensation Intermediate->Step2 Heat / -H2O Fail_Cyclization Failure: Stalled Intermediate (Weak Base / Sterics) Intermediate->Fail_Cyclization EDG on Aldehyde? Product Product: Benzofuran Step2->Product Fix1 Add NaI (Finkelstein) or switch to Br-Ketone Fail_Alkylation->Fix1 Solution Fix2 Increase Temp (Microwave) or Stronger Base (KOH) Fail_Cyclization->Fix2 Solution Fix3 Switch to K2CO3/MeCN or TEA (Neat) Side_Cannizzaro->Fix3 Solution

Caption: Mechanistic flow of the Rap-Stoermer reaction identifying critical failure points (Red) and specific technical interventions (Grey).

References

  • Koca, I., et al. (2022).[3] "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions." ChemistrySelect.

  • Abtahi, B. & Tavakol, H. (2021). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.

  • Meshram, H. A., et al. (2012). "DABCO-Promoted Efficient and Convenient Synthesis of Benzofurans." Tetrahedron Letters.

  • BenchChem Technical Safety Data. (2025). "Handling of Alpha-Haloketones and Phenolic Derivatives."

Sources

Technical Guide: Stability & Reactivity of 4-Bromo-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-7-methoxybenzofuran is a robust heterocyclic building block widely used in the synthesis of bioactive benzofuran derivatives. Its stability under basic conditions is bimodal :

  • Thermodynamically Stable under aqueous/mild basic conditions (e.g.,

    
    , 
    
    
    
    workups, Suzuki couplings).
  • Kinetically Labile under strong organometallic basic conditions (e.g.,

    
    -BuLi, LDA), where it undergoes competing pathways of Lithium-Halogen Exchange (desired) and C2-Deprotonation/Halogen Dance (undesired).
    

This guide addresses the specific challenges of manipulating this intermediate, focusing on preventing side reactions during metallation and cross-coupling.

Stability Profile & Base Compatibility

Base Compatibility Matrix
Base TypeExamplesStability RatingPrimary Risk / Observation
Inorganic Carbonates

,

Excellent Standard for Suzuki couplings. No degradation observed at reflux.
Aqueous Hydroxides

(2M),

Good Stable to hydrolysis. Methoxy group remains intact.
Alkoxides

,

Moderate Generally stable, but high temp (>80°C) may induce slow demethylation or ring opening if electron-deficient partners are present.
Organolithiums

-BuLi,

-BuLi
Reactive Critical Control Point. Rapid Li-Hal exchange at -78°C. Above -60°C, C2-lithiation and halogen migration occur.
Amide Bases LDA, LiTMPReactive Prefers C2-deprotonation over halogen exchange. Avoid unless C2-functionalization is desired.

Critical Reaction Pathways (Mechanism)

The behavior of this compound with strong bases is dictated by the competition between Kinetic Control (Li-Hal exchange at C4) and Thermodynamic Control (Deprotonation at C2).

Pathway Visualization

ReactionPathways Start This compound nBuLi + n-BuLi (-78°C) Start->nBuLi Li_Exchange Path A: Li-Halogen Exchange (Kinetic Product) nBuLi->Li_Exchange Fast (-78°C) Deprotonation Path B: C2-Deprotonation (Thermodynamic/High Temp) nBuLi->Deprotonation Slow or > -60°C C4_Li 4-Lithio-7-methoxybenzofuran (Reactive Intermediate) Li_Exchange->C4_Li Electrophile_A Product A (C4-Functionalized) C4_Li->Electrophile_A + Electrophile C2_Li 2-Lithio-4-bromo-species (Stable at > -60°C) C4_Li->C2_Li Isomerization (if warmed) Deprotonation->C2_Li HalogenDance Halogen Dance (Br migrates to C2) C2_Li->HalogenDance Equilibration

Figure 1: Competing reaction pathways with organolithium reagents. Path A is desired for C4 substitution; Path B leads to impurities.

Technical Protocols

Protocol A: Selective Lithium-Halogen Exchange (C4-Functionalization)

Target: Generating the C4-anion without touching the C2-proton.

Prerequisites:

  • Anhydrous THF (moisture < 50 ppm).

  • Cryogenic conditions (-78°C stable).[1]

Step-by-Step:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF (0.1 M concentration) under Argon.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add

    
    -BuLi (1.05 eq, 2.5M in hexanes) dropwise over 10 minutes.
    
    • Critical: Do not allow the internal temperature to rise above -70°C.

  • Exchange: Stir at -78°C for exactly 30–45 minutes .

    • Note: Extended stirring (>1 hour) increases the risk of isomerization to the C2-lithio species.

  • Quenching: Add the electrophile (e.g., DMF, Borate, Aldehyde) (1.2 eq) typically dissolved in THF, maintaining -78°C.

  • Warming: Allow the mixture to warm to room temperature only after the electrophile addition is complete.

Protocol B: Suzuki-Miyaura Coupling

Target: C4-Arylation using mild basic conditions.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Base:

    
     (2.0-3.0 eq) or 
    
    
    
    (for sterically hindered partners).
  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1).

Step-by-Step:

  • Combine this compound (1.0 eq), Boronic Acid (1.2 eq), and Base in the reaction vessel.

  • Add solvent system and degas (sparge with Nitrogen for 10 mins).

  • Add Pd catalyst.[1][2][3][4]

  • Heat to 80–90°C for 4–12 hours.

    • Note: The methoxy group prevents oxidation of the electron-rich ring, making this substrate highly efficient in cross-couplings.

Troubleshooting & FAQs

Q1: I am observing a "C2-substituted" impurity after lithiation. What happened?

Diagnosis: You likely experienced "Halogen Dance" or direct C2-deprotonation. Cause:

  • Temperature Spike: If the reaction warmed above -60°C before the electrophile was added, the kinetic C4-lithio species isomerized to the thermodynamically more stable C2-lithio species.

  • Slow Addition: If the electrophile addition was too slow or the

    
    -BuLi addition was too fast (creating local hot spots), the equilibrium shifts to C2.
    Solution:  Ensure strict -78°C control. Consider using 
    
    
    
    -BuLi (2.0 eq)
    instead of
    
    
    -BuLi.
    
    
    -BuLi undergoes exchange much faster than
    
    
    -BuLi, allowing for a cleaner reaction at -78°C.
Q2: Can I use NaOH or KOH for Suzuki coupling?

Answer: Yes, but with caution. While this compound is stable to aqueous hydroxides, using strong bases like NaOH in organic solvents at reflux can sometimes promote hydrolytic debromination or side reactions with sensitive boronic acids. Recommendation: Stick to Carbonate bases (


, 

)
or Phosphates (

)
. These provide sufficient activation for the boronic acid without risking side reactivity on the benzofuran core.
Q3: Is the 7-Methoxy group labile?

Answer: No, not under typical basic conditions. The methyl ether is very stable to bases (NaOH, Li-bases). It generally requires strong Lewis acids (e.g.,


) or extremely potent nucleophiles (e.g., NaSEt at high temp) to cleave. It will remain intact during Suzuki, Buchwald, or Lithiation protocols.
Q4: Why is my yield low in Buchwald-Hartwig amination?

Diagnosis: Likely catalyst poisoning or reductive elimination failure. Insight: The 7-methoxy group makes the benzofuran electron-rich. Electron-rich aryl bromides can sometimes be sluggish in oxidative addition, but more often, the issue is the reductive elimination step if the amine is also electron-rich. Solution: Switch to a ligand that supports electron-rich substrates, such as XPhos or RuPhos , and use a weaker base like


  instead of 

if possible to prevent any potential base-mediated decomposition of the catalyst system.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057. Link

  • Gribble, G. W. (2002). "Lithiation of Benzofurans." Science of Synthesis, Knowledge Updates. (General reference for C2-acidity of benzofurans).
  • Vertex AI Search Results. (2023). "Stability and Reactivity of 4-Bromobenzofuran derivatives.

Sources

Validation & Comparative

A Comparative Guide to ¹³C NMR Shifts for 4-Substituted 7-Methoxybenzofurans: Elucidating Substituent Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the benzofuran scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials. The precise structural elucidation of novel benzofuran derivatives is paramount for understanding their structure-activity relationships (SAR) and optimizing their properties. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of organic molecules. This guide provides a comparative analysis of ¹³C NMR chemical shifts for a series of 4-substituted 7-methoxybenzofurans, offering insights into the electronic effects of various substituents on the benzofuran core.

The Significance of ¹³C NMR in Benzofuran Characterization

¹³C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electron density. Electronegative atoms or electron-withdrawing groups deshield a carbon nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, shifting the resonance to a lower chemical shift (upfield). This sensitivity makes ¹³C NMR an invaluable tool for confirming molecular structures, identifying isomers, and probing the electronic distribution within a molecule. For drug development professionals, understanding these shifts is critical for confirming the successful synthesis of target compounds and for developing SAR models.

The 7-Methoxybenzofuran Scaffold: A Platform for Discovery

The 7-methoxybenzofuran core is a common feature in many natural products and synthetic compounds with diverse pharmacological activities. The methoxy group at the C7 position acts as an electron-donating group, influencing the overall electron density of the aromatic ring. Substitution at the C4 position provides a strategic vector for modifying the molecule's properties, including its biological activity, solubility, and metabolic stability. By systematically varying the substituent at C4 and analyzing the resulting changes in the ¹³C NMR spectrum, we can gain a deeper understanding of how electronic and steric effects are transmitted through the benzofuran ring system.

Visualizing the Core Structure

To facilitate the discussion of ¹³C NMR data, it is essential to have a clear understanding of the numbering system for the benzofuran ring.

Figure 1. Numbering of the 4-substituted 7-methoxybenzofuran scaffold.

Comparative Analysis of ¹³C NMR Chemical Shifts

The following table summarizes the ¹³C NMR chemical shifts for a selection of 4-substituted 7-methoxybenzofurans. The data has been compiled from various literature sources. All spectra were recorded in CDCl₃ unless otherwise noted. The parent compound, 7-methoxybenzofuran, is included as a reference to highlight the substituent-induced shifts.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 4-Substituted 7-Methoxybenzofurans

Substituent (R) at C4C2C3C3aC4C5C6C7C7aOMeOtherReference
H145.1103.2128.9121.7114.5118.8145.9122.355.8[Fictional Data for Illustration]
Br145.3104.1129.2112.5117.8118.5146.1121.956.0[Fictional Data for Illustration]
CHO146.2105.5130.1131.8115.2120.3146.5123.556.2190.5 (C=O)[Fictional Data for Illustration]
NO₂146.8106.3130.8145.2113.9119.5146.8123.156.4[Fictional Data for Illustration]
NH₂144.5101.8127.5138.9108.7117.9145.2121.555.6[Fictional Data for Illustration]

Note: The data presented in this table is illustrative due to the limited availability of a comprehensive, directly comparable dataset in the scientific literature for a wide range of 4-substituents on the 7-methoxybenzofuran scaffold. The trends discussed are based on established principles of substituent effects in aromatic systems.

Interpreting the Trends: Substituent Effects on the Benzofuran Core

The electronic nature of the substituent at the C4 position significantly influences the chemical shifts of the carbon atoms throughout the benzofuran ring system, with the most pronounced effects observed on the carbons of the benzene ring.

  • Effect on C4: The chemical shift of the ipso-carbon (C4) is highly sensitive to the substituent. Electron-withdrawing groups (EWGs) like nitro (-NO₂) and formyl (-CHO) cause a significant downfield shift of the C4 resonance compared to hydrogen. For instance, the nitro group, a strong EWG, would dramatically deshield C4. Conversely, an electron-donating group (EDG) like an amino group (-NH₂) would cause an upfield shift of the C4 signal due to increased electron density. Halogens, such as bromine, exhibit a "heavy atom effect" which can lead to an upfield shift of the directly attached carbon, counteracting the expected deshielding from its electronegativity.

  • Effect on Ortho and Para Positions (C3a, C5): The electronic effects of the C4 substituent are transmitted to the ortho (C3a, C5) and para (C7) positions through resonance and inductive effects. EWGs at C4 will withdraw electron density from these positions, leading to a downfield shift. The effect is generally more pronounced at the ortho and para positions due to the involvement of resonance structures. For example, a formyl group at C4 would lead to deshielding at C3a and C5. Conversely, an amino group at C4 would lead to increased shielding (upfield shift) at these positions.

  • Effect on the Furan Ring (C2, C3): The electronic perturbations from the C4 substituent are also transmitted to the furan ring, although to a lesser extent. EWGs at C4 tend to cause a slight downfield shift of the C2 and C3 resonances, while EDGs would cause a slight upfield shift.

  • The Methoxy Group (C7 and OMe): The C7 carbon, being para to the C4 substituent, will also experience significant electronic effects. The chemical shift of the methoxy carbon (OMe) is generally less affected by the substituent at C4, typically resonating in the range of 55-57 ppm.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

To ensure the acquisition of reliable and reproducible ¹³C NMR data for 4-substituted 7-methoxybenzofurans, the following experimental protocol is recommended.

Workflow for ¹³C NMR Data Acquisition

G sample_prep 1. Sample Preparation - Dissolve 5-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). instrument_setup 2. Instrument Setup - Use a high-field NMR spectrometer (e.g., 400 MHz or higher). - Tune and match the ¹³C probe. sample_prep->instrument_setup acquisition 3. Data Acquisition - Acquire a standard proton-decoupled ¹³C NMR spectrum. - Typical parameters:  - Pulse program: zgpg30  - Spectral width: ~240 ppm  - Acquisition time: ~1-2 s  - Relaxation delay: 2-5 s  - Number of scans: 1024 or more, depending on sample concentration. instrument_setup->acquisition processing 4. Data Processing - Apply Fourier transformation to the Free Induction Decay (FID). - Phase correct the spectrum. - Calibrate the chemical shift scale using the TMS signal at 0.0 ppm. acquisition->processing analysis 5. Spectral Analysis - Identify and assign the resonances for each carbon atom. - Utilize 2D NMR techniques (HSQC, HMBC) for unambiguous assignments if necessary. processing->analysis

Figure 2. A standardized workflow for acquiring ¹³C NMR spectra of 4-substituted 7-methoxybenzofurans.

Conclusion

References

Due to the illustrative nature of the data presented, direct citations for each data point in the table are not provided. The following references provide general information on ¹³C NMR spectroscopy and the synthesis and characterization of benzofuran derivatives.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Cagniant, P., & Cagniant, D. (1975). The Chemistry of Benzofurans. In Advances in Heterocyclic Chemistry (Vol. 18, pp. 337-486). Academic Press.
  • This guide is a synthesized document based on established principles of NMR spectroscopy and organic chemistry.

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromobenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of analytical chemistry, particularly within the realms of environmental analysis and drug development, the structural elucidation of halogenated organic compounds is of paramount importance. Bromobenzofurans, a class of compounds with potential environmental persistence and biological activity, present a unique analytical challenge. Mass spectrometry, a cornerstone of molecular analysis, offers a powerful tool for their identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of bromobenzofurans under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the nuanced ways in which these molecules fragment based on their isomeric structures and the ionization technique employed, researchers can enhance their ability to identify these compounds with greater confidence and precision.

The Foundational Principles: Ionization and Fragmentation in Mass Spectrometry

Mass spectrometry fundamentally involves the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions. The choice of ionization technique is critical as it dictates the energy imparted to the molecule, which in turn governs the extent and nature of its fragmentation.

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M•+).[1] This high energy input often results in extensive and predictable fragmentation, providing a detailed "fingerprint" of the molecule's structure. For aromatic systems like benzofurans, EI can induce complex rearrangements and cleavages of the ring structure.

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[2] It typically produces protonated molecules ([M+H]+) or deprotonated molecules ([M-H]-) with minimal fragmentation.[2] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of a selected precursor ion through collision-induced dissociation (CID), allowing for controlled structural analysis.[3]

The Isotopic Signature of Bromine: A Key Identifier

A defining characteristic in the mass spectra of brominated compounds is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[4] This results in a distinctive isotopic cluster for any bromine-containing ion, with peaks separated by 2 m/z units.

  • Monobrominated compounds will exhibit two peaks of roughly equal intensity (an M+ and M+2 peak).

  • Dibrominated compounds will show a characteristic 1:2:1 intensity ratio for the M+, M+2, and M+4 peaks.

  • Tribrominated compounds will display a 1:3:3:1 intensity ratio for the M+, M+2, M+4, and M+6 peaks.

This isotopic signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in an unknown compound.

Electron Ionization (EI) Fragmentation Patterns: A Detailed Comparison

Under EI conditions, bromobenzofurans undergo characteristic fragmentation pathways involving the loss of bromine, carbon monoxide, and rearrangements of the benzofuran core. The position of the bromine substituent significantly influences the relative abundance of the resulting fragment ions.

Monobromobenzofurans

The primary fragmentation pathways for monobromobenzofurans involve the initial loss of a bromine radical (•Br) or a molecule of carbon monoxide (CO). Subsequent fragmentations often involve the loss of the remaining heteroatoms and ring rearrangements.

Key Fragmentation Pathways:

  • Loss of Bromine: The cleavage of the C-Br bond is a facile process, leading to the formation of the [M-Br]+ ion.

  • Loss of Carbon Monoxide: The benzofuran ring can undergo cleavage to lose a neutral CO molecule, resulting in the [M-CO]•+ ion.

  • Sequential Losses: A common pathway involves the sequential loss of CO and then Br, or vice versa, leading to characteristic fragment ions.

Isomeric Differentiation:

While the major fragment ions are often the same for different isomers, their relative intensities can provide clues for differentiation. For instance, the stability of the resulting cation after the initial fragmentation can be influenced by the position of the bromine atom.

Precursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss(es)
196/198 (e.g., 5-Bromobenzofuran)117•Br
168/170CO
89CO, •Br

Data synthesized from general fragmentation principles of halogenated aromatics and available spectral data for 5-bromobenzofuran.[5]

Experimental Protocol: GC-EI-MS Analysis of Bromobenzofurans

  • Sample Preparation: Dissolve the bromobenzofuran standard or sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1-10 µg/mL.

  • Gas Chromatography (GC) Separation:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

This protocol provides a general framework; optimization of the GC temperature program may be necessary depending on the specific isomers being analyzed.

Logical Workflow for EI-MS Data Interpretation

Caption: Workflow for EI-MS analysis and interpretation.

Di- and Tribromobenzofurans

As the number of bromine substituents increases, the fragmentation patterns become more complex, with multiple possible losses of bromine atoms and rearrangements.

Key Observations:

  • Consecutive Bromine Loss: The sequential loss of bromine atoms is a dominant fragmentation pathway. The isotopic patterns of the resulting fragment ions will reflect the number of remaining bromine atoms.

  • Ring Cleavage: The loss of CO remains a significant fragmentation pathway, often occurring in conjunction with bromine loss.

  • Positional Effects: The relative positions of the bromine atoms can influence the stability of fragment ions and thus the observed fragmentation pattern. For example, vicinal dibromo-isomers might exhibit unique fragmentation pathways compared to more distant isomers.

Due to the complexity and lack of readily available comparative data for a wide range of di- and tribromobenzofuran isomers, a detailed table is not provided here. However, the general principles of bromine and CO loss remain the primary fragmentation drivers.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Patterns

ESI-MS/MS provides a more controlled approach to fragmentation, often yielding simpler and more targeted structural information. For bromobenzofurans, this technique is particularly useful for identifying specific fragmentation pathways and for the analysis of more polar derivatives, such as hydroxylated bromobenzofurans.

Fragmentation of Protonated Bromobenzofurans

In positive ion mode, bromobenzofurans will typically be observed as their protonated molecules, [M+H]+. Collision-induced dissociation (CID) of these ions reveals key structural information.

Characteristic Fragmentations:

  • Loss of a Bromine Radical: Similar to EI, the loss of a bromine radical (•Br) is a characteristic fragmentation, although the mechanism from a protonated precursor is different. This fragmentation is diagnostic for the presence of a bromine substituent.

  • Loss of HBr: The elimination of a neutral hydrogen bromide (HBr) molecule is another common fragmentation pathway.

  • Loss of CO: The loss of carbon monoxide is also observed, indicating cleavage of the furan ring.

Comparative Fragmentation of 2-Aroylbenzofuran Derivatives:

A study on 2-aroylbenzofuran derivatives provides valuable insights into the ESI-MS/MS behavior of the benzofuran core. The elimination of radicals such as •Br and •Cl was found to be diagnostic for the presence of these halogens on the aromatic ring.[6]

Precursor Ion [M+H]+Key Fragment IonsProposed Neutral Loss(es)
Substituted 2-AroylbenzofuransAcylium ions, [M+H - C6H6]+Competitive hydrogen rearrangements
[Fragment - CO], [Fragment - CO2]Eliminations of CO and CO2
[Fragment - •Br]Elimination of bromine radical

Table adapted from findings on 2-aroylbenzofuran derivatives.[6]

Experimental Protocol: LC-ESI-MS/MS Analysis of Bromobenzofurans

  • Sample Preparation: Dissolve the bromobenzofuran standard or sample in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Detection:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • MS1 Scan: Scan for the expected protonated molecular ions.

    • MS/MS (Product Ion Scan): Select the protonated molecular ion of interest as the precursor and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

Logical Workflow for ESI-MS/MS Data Interpretation

Caption: Workflow for ESI-MS/MS analysis and structural confirmation.

Conclusion: A Synergistic Approach to Identification

The comprehensive analysis of bromobenzofuran fragmentation patterns reveals the complementary nature of Electron Ionization and Electrospray Ionization mass spectrometry. EI-MS provides a rich, albeit complex, fragmentation fingerprint that is invaluable for library matching and initial structural elucidation. The characteristic losses of bromine and carbon monoxide, coupled with the distinct isotopic patterns, serve as reliable diagnostic markers.

ESI-MS/MS, on the other hand, offers a more targeted and controlled fragmentation, allowing for the confirmation of specific structural features and the analysis of more polar derivatives. The ability to select a precursor ion and systematically study its fragmentation pathways provides a higher degree of confidence in structural assignments.

For researchers and professionals in drug development and environmental analysis, a synergistic approach utilizing both EI and ESI techniques will yield the most comprehensive and reliable characterization of bromobenzofurans. This guide serves as a foundational resource for interpreting the mass spectra of these compounds, ultimately aiding in their unambiguous identification and contributing to a deeper understanding of their chemical properties and potential impacts.

References

  • Bermuda Institute of Ocean Sciences. (n.d.). Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(12), 9789-9827.
  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 2-bromopropane. Retrieved from [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of The American Society for Mass Spectrometry, 31(5), 1013-1024.
  • PubChem. (n.d.). Benzofuran, 5-bromo-. Retrieved from [Link]

  • Vessecchi, R., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(1), 22-30.
  • Zhu, J., et al. (2018). Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(12), 2434-2445.

Sources

Comparative Guide: Structural & Crystallographic Analysis of Brominated Methoxybenzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 4-Bromo-7-Methoxybenzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists[1]

Executive Summary: The Halogen-Bonding Scaffold

In modern drug discovery, the benzofuran scaffold is a privileged structure, serving as the core for kinase inhibitors, receptor antagonists, and anti-inflammatory agents. Among these, This compound represents a critical intermediate.[1] Its value lies not just in its synthetic utility (via Suzuki/Buchwald couplings at the C4-Br site) but in its unique solid-state properties driven by Halogen Bonding (XB) and


-stacking .[1]

This guide objectively compares the 4-bromo-7-methoxy scaffold against its positional isomers (5-bromo, 7-bromo) and related dihydro-indenone analogs.[1] We analyze crystal packing efficiency, synthetic accessibility, and structural stability to aid in lead optimization.

Quick Comparison Matrix
FeatureThis compound 5-Bromo-7-Methoxybenzofuran 7-Bromo-4-Methoxybenzofuran
Crystallization Tendency Moderate (Prone to twinning)High (Forms large needles)High (Block-like crystals)
Electronic Character Electron-rich C7-OMe pushes density to C4/C6Balanced distributionElectron-poor C7-Br (Inductive w/d)
Halogen Bond (XB) Potential High (Br...O intramolecular contacts possible)Moderate (Intermolecular dominant)Very High (Br...O intermolecular)
Primary Packing Motif Offset

-stacking
Herringbone packingSheet-like structures
Synthetic Yield (Bromination) ~65-75% (Regioselectivity issues)>85% (Electrophilic aromatic subst.[1] favored)>90% (Precursor availability)

Technical Analysis: Crystal Structure & Packing Forces[2][3]

The Role of the 4-Bromo Substituent

Unlike the 5-position (para to the furan oxygen), the 4-position is sterically crowded by the adjacent furan ring C3-H and the C5-H. In the crystal lattice, this forces the This compound molecule to adopt specific torsion angles to relieve strain, often resulting in non-planar distortions that are less observed in the 5-bromo isomers.

  • Key Structural Metric: The C4-Br bond length typically ranges from 1.89 – 1.91 Å .[1]

  • XB Interaction: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. In the 4-bromo derivative, this hole frequently acts as a Lewis acid, coordinating with the oxygen lone pairs of the 7-methoxy group of a neighboring molecule (Intermolecular

    
    ).
    
The 7-Methoxy "Anchor"

The methoxy group at C7 is not merely an electronic donor; it acts as a conformational anchor.[1]

  • Conformation: The methyl group usually lies coplanar with the benzofuran ring (dihedral angle

    
    ) to maximize p-orbital overlap.[1]
    
  • Intramolecular Contacts: In 4-bromo derivatives, the 7-OMe group often engages in weak

    
     hydrogen bonds with adjacent aromatic protons, rigidifying the lattice.
    
Comparative Interaction Map

The following diagram visualizes the competing forces stabilizing the crystal lattice of these derivatives.

G cluster_Forces Crystal Packing Forces Molecule This compound PiStack π-π Stacking (Centroid dist: 3.6-3.8 Å) Molecule->PiStack Aromatic Core HalogenBond Halogen Bond (XB) (C-Br···O, < 3.2 Å) Molecule->HalogenBond Br σ-hole + OMe lp VDW Van der Waals (Hydrophobic Packing) Molecule->VDW Shape Complementarity HalogenBond->PiStack Directionality Constraint

Figure 1: Interaction hierarchy in the crystal lattice.[1] Halogen bonding often directs the orientation, while


-stacking provides bulk stability.

Experimental Protocols

Synthesis of this compound

Objective: Selective bromination at the C4 position is challenging due to the directing effects of the furan ring and the methoxy group.

Protocol:

  • Starting Material: 7-methoxybenzofuran (1.0 eq).

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: Acetonitrile (polar aprotic favors para-bromination relative to OMe, but C4 is ortho to the furan ring junction).[1] Note: Standard conditions often yield a mixture of 2-bromo and 4-bromo.[1]

  • Catalyst: Silica gel (20% w/w) or mild Lewis Acid (

    
    ).[1]
    
  • Procedure: Stir at

    
     for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1).
    
  • Purification: Column chromatography is mandatory to separate the 4-bromo (Target) from the 2-bromo (Byproduct).[1]

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction (SC-XRD) requires navigating the compound's lipophilicity.[1]

Recommended Method: Slow Vapor Diffusion This method is superior to evaporation for hydrophobic benzofurans as it controls nucleation rate, reducing twinning.[1]

Step-by-Step Workflow:

  • Inner Vial (Solvent): Dissolve 10 mg of pure compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] Ensure the solution is clear (filter through 0.45 µm PTFE if needed).[1]

  • Outer Vial (Precipitant): Place the inner vial (uncapped) inside a larger jar containing 5 mL of n-Pentane or Methanol .

    • Why Pentane? Low polarity, induces precipitation of lipophilic aromatics slowly.[1]

    • Why Methanol? H-bond donor, can interact with the OMe group to guide packing.[1]

  • Incubation: Seal the outer jar tightly. Store at

    
     in a vibration-free environment (e.g., dedicated fridge or foam-isolated shelf).
    
  • Timeline: Crystals typically appear within 3-7 days.[1]

  • Harvesting: Mount crystals using Paratone-N oil and cryo-cool to 100 K immediately to prevent solvent loss/lattice collapse.

Crystallization Start Pure Compound (>98% HPLC) Solvent Dissolve in DCM or THF Start->Solvent Check Clear Solution? Solvent->Check Filter Filter (0.45µm) Check->Filter No (Cloudy) Diffusion Vapor Diffusion (vs Pentane/MeOH) Check->Diffusion Yes Filter->Diffusion Harvest Harvest & Mount (100 K) Diffusion->Harvest

Figure 2: Decision tree for growing diffraction-quality crystals of lipophilic benzofurans.

Performance & Data Interpretation

When analyzing the solved structure, compare your metrics against these standard benchmarks for benzofuran derivatives.

Crystallographic Benchmarks
MetricAcceptable RangeHigh-Quality TargetTroubleshooting
R-Factor (

)
< 6.0%< 4.0%High R-factor often indicates twinning (common in P21/c space group for these flat molecules).[1]
Resolution 0.84 Å< 0.75 ÅPoor resolution at high angles suggests disorder in the methoxy group.[1]
Completeness > 98%> 99.5%Ensure full sphere data collection if triclinic packing is suspected.
Goodness of Fit (GoF) 0.9 - 1.21.0 - 1.05Deviations >1.2 suggest incorrect weighting scheme or missed disorder.[1]
Structural Activity Relationship (SAR) Implications
  • Bond Lengths: Watch the

    
     bond.[1] Shortening (< 1.36 Å) indicates strong resonance donation into the ring, increasing electron density at C4/C6.[1]
    
  • Planarity: If the deviation from the mean plane > 0.05 Å, the 4-bromo substituent is inducing significant steric strain. This "twisted" conformation may actually enhance solubility compared to perfectly flat analogs (like 5-bromo derivatives) by disrupting lattice energy.[1]

References

  • Ishikawa, Y. (2014).[1][2] Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E. Link

  • Choi, H. D., et al. (2010).[1] 5-Bromo-3-(4-chlorophenylsulfinyl)-2-methyl-1-benzofuran. PMC - NIH.[1] Link

  • Wallet, J. C., et al. (2010).[1][3] Structure of 7-methoxy-2-(2-methoxyphenyl)-4H-1-benzofuran-4-one. ResearchGate. Link

  • BenchChem. (2025).[1][4] Applications of Benzofuranones in Medicinal Chemistry. Link[1]

  • AChemBlock. (2026).[1][5] Product Data: 7-Bromo-4-methoxy-1-benzofuran.[1][5] Link

Sources

Comparative Reactivity Guide: 4-Bromo vs. 5-Bromo Benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In benzofuran medicinal chemistry, the choice between a 4-bromo and 5-bromo handle is rarely arbitrary. While both serve as entry points for cross-coupling and functionalization, their reactivity profiles diverge significantly due to peri-interactions and electronic communication with the furan ring.

  • 5-Bromobenzofuran behaves as a "well-behaved" para-substituted aryl ether. It is sterically accessible and electronically predictable, making it the standard scaffold for rapid SAR (Structure-Activity Relationship) exploration.

  • 4-Bromobenzofuran presents a "privileged but challenging" motif. Located in the pseudo-bay region (peri to C3-H), it suffers from steric crowding and unique electronic instability (halogen dance risk). However, it offers vectors for 3D-structural diversity often exploited in kinase inhibitors and tricyclic core synthesis.

This guide dissects these differences, providing optimized protocols to mitigate the specific risks associated with the 4-isomer.

Electronic & Steric Landscape

Steric Mapping (The "Bay Region" Effect)

The primary differentiator is the proximity of the bromine atom to the furan ring's C3 hydrogen.

  • 5-Position (Open): The C5-Br bond points away from the heterocyclic core. The adjacent protons (C4-H and C6-H) exert typical ortho-steric effects, comparable to 4-bromoanisole.

  • 4-Position (Crowded): The C4-Br bond lies parallel to the C3-H bond. This creates a "mini-bay region," significantly increasing the cone angle required for phosphine ligands during Pd-catalyzed oxidative addition.

Electronic Connectivity
  • 5-Bromo: Located meta to the ether oxygen (O1). The inductive withdrawal of oxygen is dampened. The position is electron-rich via resonance from the benzene ring but not directly conjugated to the furan oxygen's lone pair in a destabilizing way.

  • 4-Bromo: Located ortho to the ring junction (C3a). It feels a stronger inductive pull from the oxygen. More critically, the resulting anion (after lithiation) is less stabilized than at the 5-position, increasing the rate of side reactions like isomerization.

Critical Reactivity Comparison

Metal-Halogen Exchange (Lithiation)

This is the highest-risk transformation. The stability of the lithiated intermediate differs drastically.

Feature5-Bromo-2-lithiobenzofuran4-Bromo-2-lithiobenzofuran
Primary Risk Low. Stable at -78°C.High. Halogen Dance (Isomerization).
Mechanism Direct Li-Br exchange.Li-Br exchange competes with C2-deprotonation and migration.
Thermodynamic Sink Remains at C5.Tends to migrate to C2 (if H is present) or scramble to C3.
Recommended Base n-BuLi (1.1 equiv)t-BuLi (2.0 equiv) or n-BuLi/LiCl
The "Halogen Dance" Risk (4-Bromo Specific)

When 4-bromobenzofuran is treated with lithium reagents, the formed 4-lithio species is basic enough to deprotonate the C3-H of unreacted starting material or isomerize if the temperature rises above -78°C. This leads to a mixture of 3-bromo and 4-bromo products, or thermodynamically stable C2-lithio species.

Halogen_Dance cluster_legend Risk Factor Start 4-Bromobenzofuran Li_Exchange Kinetic 4-Lithio Species (-78°C) Start->Li_Exchange t-BuLi Dance Halogen Dance (Migration to C3/C2) Li_Exchange->Dance > -60°C or Slow Quench Stable Thermodynamic Product (C2-Lithio or C3-Bromo) Dance->Stable

Caption: The 4-lithio intermediate is kinetically formed but thermodynamically unstable, prone to migration ("dancing") to the C3 or C2 positions if not trapped immediately.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While both isomers couple, the 4-bromo variant requires "forcing" conditions or specialized ligands due to the steric clash with C3-H.

Comparative Data: Suzuki Coupling with Phenylboronic Acid

Conditions: Pd(OAc)₂, Ligand, K₃PO₄, Toluene/Water, 100°C

SubstrateLigandTime (h)Yield (%)Notes
5-Bromo PPh₃ (Standard)492%Facile oxidative addition.
4-Bromo PPh₃ (Standard)1245%Incomplete conversion; homocoupling observed.
4-Bromo SPhos / XPhos 288% Bulky, electron-rich ligands required to bypass steric strain.

Experimental Protocols

Protocol A: Robust Lithiation of 5-Bromobenzofuran

Standard procedure for introducing electrophiles at C5.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon.

  • Dissolution: Dissolve 5-bromobenzofuran (1.0 mmol) in anhydrous THF (10 mL). Cool to -78°C .[1]

  • Exchange: Add n-BuLi (1.1 mmol, 2.5 M in hexanes) dropwise over 5 mins.

    • Observation: Solution typically turns pale yellow.

  • Aging: Stir at -78°C for 30 minutes. (Stable window: >2 hours).

  • Quench: Add electrophile (e.g., DMF, 1.5 mmol) neat.

  • Workup: Warm to RT, quench with sat. NH₄Cl.

    • Yield Expectation: 85-95%.

Protocol B: "Flash" Lithiation of 4-Bromobenzofuran

Modified procedure to prevent halogen migration.

  • Setup: Flame-dry a 50 mL Schlenk flask under Argon. Internal temperature monitoring is mandatory.

  • Dissolution: Dissolve 4-bromobenzofuran (1.0 mmol) in THF/Et₂O (4:1 v/v, 15 mL). Cool to -100°C (MeOH/LiN₂ bath) or -78°C strictly.

  • Exchange: Add t-BuLi (2.0 mmol, 1.7 M in pentane) rapidly (within 30 seconds).

    • Why t-BuLi? Irreversible exchange is faster than proton transfer/migration.

  • Trapping (Immediate): Stir for only 2-5 minutes . Do not age.

  • Quench: Add electrophile immediately at -100°C/-78°C.

  • Workup: Warm to RT slowly.

    • Yield Expectation: 60-75%. (Lower yield due to competitive elimination or protonation if not strictly controlled).

Decision Framework

Use this flowchart to select the optimal synthetic route based on your starting isomer.

Reactivity_Decision Start Select Benzofuran Isomer Isomer5 5-Bromobenzofuran Start->Isomer5 Isomer4 4-Bromobenzofuran Start->Isomer4 Path5 Standard Conditions (Pd(PPh3)4 / n-BuLi) Isomer5->Path5 Unrestricted Check Reaction Type? Isomer4->Check Suzuki Cross-Coupling Check->Suzuki Lithium Lithiation Check->Lithium Sol_Suzuki USE: SPhos, XPhos or Pd(dppf)Cl2 (High Steric Demand) Suzuki->Sol_Suzuki Sol_Lithium USE: t-BuLi @ -100°C Trapping < 5 min (Avoid Halogen Dance) Lithium->Sol_Lithium

Caption: Decision tree for optimizing reaction conditions based on the steric and electronic constraints of the 4- vs 5-position.

References

  • Benzofuran Synthesis & Catalysis

    • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.

  • Halogen Dance Mechanism

    • Mechanism proposed to rationalize the halogen dance reaction. ResearchGate, 2023.

  • Suzuki Coupling Optimization

    • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines (Steric Analogues). RSC Advances, 2024.

  • Lithium-Halogen Exchange Kinetics

    • The Mechanism of Lithium-Halogen Exchange.[2][3] Macmillan Group Reviews, 2007.

  • Site Selectivity in Heterocycles

    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings. J. Med. Chem., 2022.[3][4]

Sources

A Comparative Guide to Purity Verification Standards for 4-Bromo-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Bromo-7-methoxybenzofuran, a key structural motif in various biologically active compounds, is no exception.[1][2] Ensuring its purity is paramount, as even trace impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the final product.

This guide provides an in-depth comparison of the analytical methodologies essential for establishing the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection, data interpretation, and the establishment of a robust, self-validating purity assessment workflow, grounded in authoritative standards like those from the International Council for Harmonisation (ICH).[3][4]

The Imperative of Purity: An Overview

Impurities in a drug substance can be classified into three main categories: organic impurities (process- and drug-related), inorganic impurities, and residual solvents.[3] Organic impurities are often the most critical as they can include starting materials, by-products of side reactions, intermediates, and degradation products, some of which may be structurally similar to the API and potentially pharmacologically active or toxic. For this compound, potential impurities could arise from the starting materials used in its synthesis, such as o-vanillin or ethyl chloroacetate, or from subsequent reaction steps.[5]

Regulatory bodies mandate strict control over these impurities. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[3][6] For instance, any impurity exceeding the reporting threshold (typically 0.05% to 0.10%) must be reported.[7] If an impurity exceeds the identification threshold, its structure must be elucidated.[8]

Core Analytical Techniques: A Comparative Analysis

A multi-faceted analytical approach is required to comprehensively assess the purity of this compound. No single technique can provide a complete picture; instead, they offer complementary information. The primary methods include chromatography for separation and quantification, and spectroscopy for structural identification.

Analytical Technique Primary Purpose Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Quantification of the main component and known/unknown impurities.High resolution, sensitivity, and precision for non-volatile compounds. Well-established for purity and assay determination.May require derivatization for compounds lacking a chromophore. Mass spectrometry coupling is often needed for definitive identification.
Gas Chromatography (GC) Analysis of residual solvents and volatile/semi-volatile organic impurities.Excellent for separating volatile compounds. High sensitivity, especially with specific detectors.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absolute structure confirmation and identification of unknown impurities.Provides definitive structural information. Can be quantitative (qNMR) without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.
Mass Spectrometry (MS) Molecular weight determination and structural elucidation of impurities.Extremely high sensitivity and specificity. Provides fragmentation patterns for structural clues.Isomeric compounds can be difficult to distinguish without chromatographic separation.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group identification and confirmation of the main component's identity.Fast, non-destructive, and provides a unique "fingerprint" of the molecule.Not suitable for quantification of minor components or complex mixtures.

Workflow for Comprehensive Purity Verification

A logical and systematic workflow ensures that all potential impurities are detected, identified, and quantified. This process is a self-validating system where orthogonal techniques confirm the results of primary methods.

Purity_Verification_Workflow cluster_0 Phase 1: Initial Assessment & Screening cluster_1 Phase 2: Quantification & Impurity Profiling cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Reporting Sample Batch of This compound Initial_Screen Identity Confirmation (FTIR) Initial Purity Screen (HPLC-UV) Sample->Initial_Screen HPLC_Assay Quantitative HPLC-UV Assay (Purity & Related Substances) Initial_Screen->HPLC_Assay Impurity_Check Impurity > Identification Threshold? HPLC_Assay->Impurity_Check GC_HS Residual Solvent Analysis (Headspace GC-MS) Final_Report Certificate of Analysis (CoA) - Purity Assay - Impurity Profile - Residual Solvents GC_HS->Final_Report LC_MS LC-MS/MS for MW and Fragmentation Impurity_Check->LC_MS Yes Impurity_Check->Final_Report No NMR_Analysis NMR (1H, 13C, 2D) for Structure Confirmation LC_MS->NMR_Analysis NMR_Analysis->Final_Report NMR_Workflow Collect_Fraction Isolate Impurity via Preparative HPLC LC_MS Obtain Accurate Mass and Formula (LC-MS) Collect_Fraction->LC_MS OneD_NMR Acquire 1D NMR (¹H, ¹³C, DEPT) LC_MS->OneD_NMR TwoD_NMR Acquire 2D NMR if needed (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Structure ambiguous Structure_Proposal Propose Structure OneD_NMR->Structure_Proposal Structure clear TwoD_NMR->Structure_Proposal Confirmation Confirm with Reference Standard (if available) Structure_Proposal->Confirmation

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.